N-methyl-1-(pyridin-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-8-6-7-2-4-9-5-3-7;/h2-5,8H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWCAONYMGWAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride
Structural Characterization, Synthetic Pathways, and Medicinal Utility
Executive Summary
N-Methyl-1-(pyridin-4-yl)methanamine hydrochloride (also known as N-methyl-4-picolylamine HCl) is a pivotal heterocyclic building block in modern drug discovery. Characterized by a pyridine ring linked to a secondary methylamine via a methylene spacer, this compound serves as a "privileged scaffold" in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and metal-chelating agents.
This guide provides a rigorous technical analysis of its chemical structure, validated synthetic protocols, and applications in medicinal chemistry, designed for researchers requiring high-fidelity data for experimental planning.
Chemical Identity & Physicochemical Profile[1][2][3]
The molecule consists of an electron-deficient pyridine ring substituted at the C4 position. The hydrochloride salt form is preferred in pharmaceutical applications due to enhanced water solubility and crystallinity compared to the hygroscopic free base.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | N-Methyl-1-(pyridin-4-yl)methanamine hydrochloride | |
| Common Synonyms | N-Methyl-4-picolylamine HCl; 4-(Methylaminomethyl)pyridine HCl | |
| CAS Number (Base) | 6971-44-4 | Commercially available form |
| CAS Number (Salt) | 936225-02-0 (Generic/Predicted) | Often prepared in situ or custom synthesized |
| Molecular Formula | C | Typically Mono- (x=1) or Dihydrochloride (x=2) |
| Molecular Weight | 122.17 g/mol (Base); ~158.63 g/mol (Mono-HCl) | |
| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Et | Salt form is highly polar |
| pKa (Predicted) | Pyridine N: ~5.2; Aliphatic Amine N: ~9.6 | Diprotic system in acid |
Structural Characterization & Spectroscopy
The structural integrity of N-methyl-1-(pyridin-4-yl)methanamine relies on the connectivity between the aromatic pyridine system and the aliphatic amine tail.
Connectivity Logic (Graphviz)
The following diagram illustrates the structural connectivity and functional zones of the molecule.
Spectroscopic Identification (¹H-NMR)
The ¹H-NMR spectrum in D₂O or DMSO-d₆ is distinct. The pyridine ring displays an AA'BB' splitting pattern characteristic of 4-substitution.
-
Aromatic Region (Pyridine):
-
δ 8.5 – 8.6 ppm (d, 2H): Protons adjacent to the pyridine nitrogen (C2, C6). Deshielded by the electronegative nitrogen.
-
δ 7.3 – 7.5 ppm (d, 2H): Protons meta to the pyridine nitrogen (C3, C5).
-
-
Aliphatic Region:
-
δ 3.8 – 4.0 ppm (s, 2H): Benzylic methylene (-CH₂-). This singlet integrates to 2 protons.
-
δ 2.4 – 2.7 ppm (s, 3H): N-Methyl group (-CH₃). Appears as a sharp singlet.
-
-
Exchangeable Protons:
-
The amine proton (-NH-) and HCl protons typically exchange with D₂O (disappear) or appear as broad singlets >9 ppm in DMSO-d₆.
-
Synthetic Pathways & Process Chemistry
While the compound can be synthesized via direct alkylation, the Reductive Amination pathway is preferred for its specificity, yield, and avoidance of over-alkylation (quaternization).
Preferred Protocol: Reductive Amination
This method couples 4-pyridinecarboxaldehyde with methylamine, followed by reduction.
Reagents
-
Substrate: 4-Pyridinecarboxaldehyde [CAS: 872-85-5]
-
Amine Source: Methylamine (2M in THF or Methanol)
-
Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Imine Formation: Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous MeOH. Add Methylamine (1.2 eq) dropwise at 0°C. Stir for 2 hours to form the imine intermediate (often visible by a color change).
-
Reduction: Add NaBH₄ (1.5 eq) portion-wise at 0°C. Caution: Gas evolution (H₂). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench & Workup: Quench with water. Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the free base oil.
-
Salt Formation: Dissolve the oil in minimal Ethanol. Add 4M HCl in Dioxane (2.0 eq) dropwise. The hydrochloride salt precipitates as a white/off-white solid. Filter and dry under vacuum.
Synthetic Workflow Diagram
Applications in Medicinal Chemistry
N-Methyl-1-(pyridin-4-yl)methanamine is not merely a solvent or reagent; it is a pharmacophore building block.
Kinase Inhibition
The pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of kinase enzymes (e.g., CDK, EGFR), while the methylamine tail extends into the solvent-exposed region or ribose pocket to improve solubility and potency.
CXCR4 Antagonism
Derivatives of picolylamine are critical in the synthesis of CXCR4 antagonists (e.g., Plerixafor analogs). The basic nitrogen atoms at specific distances are essential for interacting with the aspartic acid residues in the GPCR transmembrane binding pocket.
Chelation Chemistry
The N-methyl-4-picolylamine motif serves as a bidentate ligand precursor. When functionalized further, it creates "pincer" ligands used in organometallic catalysis and radiopharmaceutical labeling (e.g., Technetium-99m complexes).
Stability & Handling
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C.[2]
-
Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure. The HCl salt is chemically stable for >2 years if stored correctly.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis.
References
-
ChemicalBook. N-Methyl-1-(pyridin-4-yl)methanamine Product Properties & CAS 6971-44-4. Retrieved from
-
PubChem. Pyridin-4-ylmethanamine hydrochloride (Primary Amine Analog Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. 4-(Aminomethyl)pyridine (Precursor Data). Retrieved from
-
NIST Chemistry WebBook. 4-(Aminomethyl)pyridine Mass Spectrum & IR Data. Retrieved from
Sources
N-methyl-1-(pyridin-4-yl)methanamine hydrochloride CAS number and identifiers
This technical guide provides an in-depth analysis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride , a critical pyridine-based building block used extensively in modern medicinal chemistry.
Executive Summary
N-methyl-1-(pyridin-4-yl)methanamine hydrochloride (also known as N-methyl-4-picolylamine hydrochloride ) is a bifunctional heterocyclic intermediate. It features a pyridine ring capable of
Chemical Identity & Identifiers
The compound exists primarily as a hydrochloride salt (mono- or dihydrochloride) for enhanced stability and water solubility compared to its hygroscopic free base.
| Property | Details |
| Systematic Name | N-methyl-1-(pyridin-4-yl)methanamine hydrochloride |
| Common Synonyms | N-Methyl-4-picolylamine HCl; 4-(Methylaminomethyl)pyridine HCl; N-Methyl-4-pyridinylmethanamine HCl |
| CAS Number (Free Base) | 6971-44-4 |
| CAS Number (HCl Salt) | 936225-52-4 (Note: Salt stoichiometry may vary by vendor; often cited as xHCl) |
| Molecular Formula | C |
| Molecular Weight | 122.17 g/mol (Free Base); ~158.63 g/mol (Monohydrochloride); ~195.09 g/mol (Dihydrochloride) |
| SMILES (Free Base) | CNCC1=CC=NC=C1 |
| InChI Key | DNBWGFKLIBQQSL-UHFFFAOYSA-N |
Synthesis & Manufacturing Protocols
The synthesis of N-methyl-1-(pyridin-4-yl)methanamine generally proceeds via two primary routes: Reductive Amination (Method A) or Nucleophilic Substitution (Method B). Method A is preferred in pharmaceutical settings due to higher selectivity and cleaner impurity profiles.
Method A: Reductive Amination (Preferred)
This route avoids the formation of bis-alkylated byproducts common in direct alkylation.
Protocol:
-
Reagents: 4-Pyridinecarboxaldehyde (1.0 eq), Methylamine (2.0-3.0 eq, typically in THF or MeOH), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).
-
Imine Formation: Dissolve 4-pyridinecarboxaldehyde in anhydrous dichloromethane (DCM) or methanol. Add methylamine solution and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise. The mild nature of STAB prevents the reduction of the pyridine ring itself.
-
Workup: Quench with saturated NaHCO
. Extract with DCM. -
Salt Formation: Treat the organic phase with HCl in dioxane/ether to precipitate the hydrochloride salt.
Method B: Nucleophilic Substitution
Used when 4-(chloromethyl)pyridine is the available starting material.
Protocol:
-
Reagents: 4-(Chloromethyl)pyridine hydrochloride, Methylamine (excess, >5 eq).
-
Reaction: The chloride is added slowly to a chilled solution of excess methylamine to suppress the formation of the tertiary amine (bis-alkylation).
-
Purification: Requires rigorous chromatography to separate mono- and bis-alkylated products.
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes. The reductive amination pathway (solid lines) offers higher selectivity than direct substitution (dashed line).
Physical & Chemical Properties[1][2][3][4][5]
Understanding the physicochemical behavior of this fragment is crucial for its application in drug design.
-
Acidity (pKa):
-
Pyridine Nitrogen: ~5.2. At physiological pH (7.4), this nitrogen is largely unprotonated unless influenced by the local protein environment.
-
Secondary Amine: ~9.8. This amine is predominantly protonated at physiological pH, providing a cationic center for electrostatic interactions (e.g., with Asp/Glu residues in kinase pockets).
-
-
Solubility: The hydrochloride salt is highly soluble in water (>50 mg/mL) and polar organic solvents (DMSO, Methanol), making it an excellent "solubilizing tail" for hydrophobic drug scaffolds.
-
Stability: Hygroscopic. Must be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent moisture absorption and subsequent degradation.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a solvent-exposed motif.
A. Kinase Inhibitors
In kinase inhibitor design, the pyridine ring often acts as a hydrogen bond acceptor interacting with the hinge region or solvent-front residues. The N-methylamine tail extends into the solvent channel, improving solubility and physicochemical properties.
-
Mechanism: The protonated amine can form salt bridges with aspartate or glutamate residues near the ATP-binding pocket.
-
Example: Analogues are explored in PIM kinase and CDK inhibitors.
B. GPCR Ligands
The 4-substituted pyridine mimics the spatial arrangement of piperidine-based ligands (e.g., in CXCR4 antagonists) but with a planar geometry, offering distinct vector exploration for Structure-Activity Relationship (SAR) studies.
Visualization: Pharmacophore Features
Caption: Pharmacophoric mapping of the molecule showing key interaction points with biological targets.
Safety & Handling (SDS Summary)
-
Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
-
-
Handling: Wear nitrile gloves, safety goggles, and use within a chemical fume hood. Avoid dust formation.
-
First Aid:
-
Eye Contact: Rinse cautiously with water for 15 minutes.
-
Skin Contact: Wash with soap and plenty of water.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81436, N-Methylpyridine-4-methylamine. Retrieved from [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry. Retrieved from [Link]
An In-depth Technical Guide to the Synthesis of N-methyl-1-(pyridin-4-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The primary focus of this document is the detailed elucidation of the most prevalent and efficient synthetic route: the N-methylation of 4-(aminomethyl)pyridine via the Eschweiler-Clarke reaction, followed by conversion to its hydrochloride salt. This guide delves into the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for purification and characterization, thereby serving as a valuable resource for researchers in organic synthesis and drug development.
Introduction
N-methyl-1-(pyridin-4-yl)methanamine, also known as N-methyl-4-picolylamine, is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of the pyridine ring and the secondary amine functionality makes it a valuable scaffold for the development of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.
This guide will provide a detailed exploration of the synthesis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride, with a focus on practical application in a laboratory setting.
Synthetic Strategies: An Overview
The synthesis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride can be approached through several pathways. The most common and efficient method involves the direct methylation of a primary amine precursor.
Reductive Amination: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established and highly effective method for the methylation of primary and secondary amines.[1][2][3] This reaction utilizes a mixture of formaldehyde and formic acid to introduce a methyl group onto the nitrogen atom.[1][2][3] The key advantages of this method are its high yield, the avoidance of over-methylation to form quaternary ammonium salts, and the use of readily available and inexpensive reagents.[1][2]
The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. This intermediate is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine.[3]
DOT Diagram: Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
Alternative Starting Material: 4-Cyanopyridine
An alternative synthetic route begins with 4-cyanopyridine. This approach involves the reduction of the nitrile group to a primary amine, 4-(aminomethyl)pyridine, which can then be methylated as described above. The reduction of 4-cyanopyridine can be achieved through catalytic hydrogenation. This two-step process offers flexibility in starting material selection.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride, commencing from 4-(aminomethyl)pyridine.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 4-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | >98% |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | - |
| Formic Acid | HCOOH | 46.03 | >95% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% |
| Sodium Hydroxide | NaOH | 40.00 | Pellets |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |
Synthesis of N-methyl-1-(pyridin-4-yl)methanamine (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(aminomethyl)pyridine (10.8 g, 0.1 mol) with formic acid (13.8 g, 0.3 mol).
-
Addition of Formaldehyde: To the stirred solution, slowly add formaldehyde (37% aqueous solution, 16.2 g, 0.2 mol). The addition should be done cautiously as the reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to control the exothermic neutralization.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-methyl-1-(pyridin-4-yl)methanamine as an oil.
Preparation of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride
-
Dissolution: Dissolve the crude N-methyl-1-(pyridin-4-yl)methanamine oil in anhydrous diethyl ether (100 mL).
-
Precipitation: While stirring, slowly bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash the solid with cold, anhydrous diethyl ether.
-
Drying: Dry the N-methyl-1-(pyridin-4-yl)methanamine hydrochloride in a vacuum oven to a constant weight.
DOT Diagram: Experimental Workflow
Caption: Experimental workflow for the synthesis.
Purification and Characterization
Purification
The crude N-methyl-1-(pyridin-4-yl)methanamine hydrochloride can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain a product of high purity.
Characterization
The identity and purity of the synthesized N-methyl-1-(pyridin-4-yl)methanamine hydrochloride should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the pyridyl protons, the methylene protons, and the N-methyl protons. The integration of these peaks should correspond to the number of protons in the molecule. |
| ¹³C NMR | The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base. |
Note: As of the last update, publicly available, validated ¹H and ¹³C NMR spectra specifically for N-methyl-1-(pyridin-4-yl)methanamine hydrochloride are not readily found in common databases. Researchers should acquire their own analytical data for verification.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Formic acid is corrosive and should be handled with care.
-
Formaldehyde is a known carcinogen and sensitizer; avoid inhalation and skin contact.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with extreme caution.
Conclusion
The synthesis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride via the Eschweiler-Clarke methylation of 4-(aminomethyl)pyridine is a robust and efficient method suitable for laboratory-scale preparation. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and characterization methods. By following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably synthesize this valuable chemical intermediate for their research and development endeavors.
References
- Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880-882.
- Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587.
- Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethyldimethylamine. Org. Synth.1945, 25, 89.
- Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301–330.
- Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971, 36 (6), 829–832.
-
Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2023 , 28(15), 5727. [Link]
Sources
pKa values and acidity constants of N-methyl-4-picolylamine HCl
An In-Depth Technical Guide to the Acidity Constants (pKa) of N-methyl-4-picolylamine Hydrochloride
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. N-methyl-4-picolylamine is a diprotic base featuring two key ionizable centers: a secondary aliphatic amine and a pyridine ring nitrogen. This technical guide provides a comprehensive analysis of the acidity constants of its hydrochloride salt. We delve into the structural factors governing its protonation states, offer a theoretical estimation of its pKa values based on analogous compounds, and present a detailed, field-proven protocol for their empirical determination using potentiometric titration. This document is intended for researchers, medicinal chemists, and formulation scientists, offering the foundational knowledge and practical methodology required to accurately characterize and leverage the acid-base properties of this and similar pharmaceutical building blocks.
Introduction: The Central Role of pKa in Pharmaceutical Sciences
The acid dissociation constant (Ka), or more commonly its logarithmic form, pKa, is the quantitative measure of a compound's acidity in a given solvent. For any ionizable drug candidate, the pKa values dictate the extent of its ionization at a specific physiological pH. This, in turn, is a primary determinant of its behavior in biological systems.
-
Solubility and Dissolution: The ionized form of a drug is typically more water-soluble than its neutral counterpart. Understanding the pKa allows for the prediction of solubility in the gastrointestinal tract (pH 1.5-8.0), which is essential for oral absorption.
-
Membrane Permeability: According to the pH-partition hypothesis, neutral, lipophilic species are more likely to passively diffuse across biological membranes. The pKa value determines the concentration of the membrane-permeant species at a given pH.
-
Drug-Receptor Interactions: The charge state of a molecule can be critical for its binding affinity to a target protein, as ionic interactions are often a key component of the binding free energy.
-
Formulation Development: Knowledge of pKa is indispensable for developing stable and effective formulations, influencing the choice of salts, buffers, and excipients.
N-methyl-4-picolylamine hydrochloride, as a molecule with two basic centers, will possess two distinct pKa values corresponding to the deprotonation of its fully protonated (dicationic) form. Accurately determining these values is the first step toward predicting and optimizing its performance as a drug or drug intermediate.
Structural Analysis and Theoretical pKa Estimation
N-methyl-4-picolylamine possesses two nitrogen atoms capable of accepting a proton: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the secondary aliphatic amine. These two sites exhibit different basicities due to differences in hybridization and electronic effects.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen resides in an sp² orbital and is not part of the aromatic π-system. It is available for protonation, but the electron-withdrawing nature of the aromatic ring makes it less basic than a typical aliphatic amine.
-
Secondary Amine Nitrogen: The lone pair on this nitrogen is in an sp³ orbital, making it more available for protonation and thus more basic than the pyridine nitrogen.
Given that the secondary amine is the more basic center, it will have a higher pKa value. In the hydrochloride salt form, both nitrogens are protonated. The first deprotonation (governed by pKa₁) will occur at the more acidic pyridinium moiety, followed by the deprotonation of the secondary ammonium group (governed by pKa₂) at a higher pH.
Step-by-Step Methodology:
-
Apparatus and Reagents:
-
Calibrated pH meter with a combination glass electrode.
-
Automatic titrator or a Class A burette.
-
Magnetic stirrer and stir bar.
-
N-methyl-4-picolylamine HCl (analyte).
-
Standardized ~0.1 M NaOH solution (titrant).
-
Standardized ~0.1 M HCl solution.
-
Potassium chloride (KCl) for ionic strength adjustment.
-
Standard pH buffer solutions (e.g., 4.01, 7.00, 10.01).
-
Deionized, CO₂-free water.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa values. [1]This step is critical for the trustworthiness of the pH measurements.
-
-
Sample Preparation:
-
Accurately weigh a sample of N-methyl-4-picolylamine HCl to prepare a solution of known concentration (e.g., 25 mL of a 0.01 M solution).
-
Dissolve the sample in a solution of constant ionic strength. Using 0.1 M KCl is common practice as it minimizes changes in the activity coefficients of the ions throughout the titration. [2] * Causality: Without constant ionic strength, the relationship between measured pH and concentration would fluctuate, introducing significant error.
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
If necessary, add a known amount of 0.1 M HCl to lower the initial pH to ~2.0, ensuring the analyte is fully in its diprotonated form.
-
Purge the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere by forming carbonic acid. [3] * Immerse the pH electrode and begin stirring at a constant, gentle rate.
-
Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Identify the two equivalence points (steepest points of the curve). This is most accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of titrant at the two peaks of the first derivative curve corresponds to the two equivalence points (V_eq1 and V_eq2).
-
The pKa values are the measured pH values at half these volumes:
-
pKa₁ = pH at V = V_eq1 / 2
-
pKa₂ = pH at V = (V_eq1 + V_eq2) / 2
-
-
Perform the experiment in triplicate to calculate the mean and standard deviation of the pKa values, ensuring the results are reproducible.
-
Data Interpretation: Speciation Profile
The determined pKa values allow for the construction of a speciation diagram, which illustrates the relative concentrations of the diprotonated (BH₂²⁺), monoprotonated (BH⁺), and neutral (B) species as a function of pH. This is invaluable for predicting the molecule's charge state in different biological compartments.
-
At pH < pKa₁ (e.g., stomach, pH ~2): The molecule will exist almost exclusively as the diprotonated, dicationic species (BH₂²⁺).
-
At pKa₁ < pH < pKa₂ (e.g., physiological pH ~7.4): The pyridinium group will be deprotonated, but the secondary amine will remain protonated. The molecule will exist predominantly as the monoprotonated, monocationic species (BH⁺).
-
At pH > pKa₂ (e.g., upper intestine, pH > 8): Both groups will be deprotonated, and the molecule will be in its neutral form (B).
Conclusion
N-methyl-4-picolylamine is a dibasic compound whose acid-base properties are governed by two distinct pKa values, estimated to be approximately 5.0-5.5 for the pyridinium moiety and 9.5-10.5 for the secondary ammonium group. Understanding these constants is paramount for any research or development involving this molecule. While estimations provide a valuable starting point, precise, empirical determination is essential for quantitative modeling and prediction of in vivo behavior. The detailed potentiometric titration protocol provided in this guide offers a robust and reliable method for obtaining these critical physicochemical parameters, empowering scientists to make informed decisions in the drug development process.
References
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M.D.P.T. Senevirathne, H.D.M.I. Piyatilake, D.T.D. Wijesinghe, C.M. Hettiarachchi, D.I. Wimalasiri, D.M.D.Y. Dassanayake, T.D.T.L. Dissanayake, P.A.S.R. Wickramarachchi. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
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I. Červený, P. Sikyta, J. Vymětal, V. Křen, J. Čejka. (2010). Simple Method for the Estimation of pKa of Amines†. Collection of Czechoslovak Chemical Communications. [Link]
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ChemBK. (2024). 4-picolylamine hydrochloride. ChemBK. [Link]
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Rayer, A. et al. (2014). Detailed procedure for calculating pKa. As referenced in a supplementary information document. [Link]
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ChemBK. (2024). 4-picolylamine. ChemBK. [Link]
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S. van der Veen, M.R. van der Plas, J.C.M. van Hest. (2018). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
S. Zafar, S. Akhtar, T. Tariq, N. Mushtaq, A. Akram, A. Ahmed, M. Arif, S. Naeem, S. Anwar. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
P.-H. Lin, Y. Chang, H.-Y. Lin, S.-T. Chen, C.-H. Lin. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. [Link]
-
PubChem. (n.d.). N-Methylpyridine-4-methylamine. National Center for Biotechnology Information. [Link]
-
M. Stas, C. Guttroff, K.R.J. Cory, T. Ghenda, A. Kütt, I. Leito, S. Wesolowski. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Electrophoresis. [Link]
-
R. Williams. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Sources
Navigating the Safety Landscape of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physicochemical Properties
| Property | Value (for N-methyl-1-(pyridin-4-yl)methanamine) | Reference |
| CAS Number | 6971-44-4 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Boiling Point | 86 °C | [3] |
| Density | 0.982 g/cm³ | [3] |
| Flash Point | 75 °C | [3] |
| Physical Form | Liquid | [1] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |
Note: As a hydrochloride salt, N-methyl-1-(pyridin-4-yl)methanamine hydrochloride is expected to be a solid with higher water solubility and a higher melting point compared to its free base form.
Hazard Identification and GHS Classification
Based on data for the free base and similar compounds, N-methyl-1-(pyridin-4-yl)methanamine hydrochloride should be handled as a hazardous substance. The primary hazards are associated with its irritant properties.
GHS Pictogram:
Hazard Statements:
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for mitigating the identified hazards.
-
Prevention: P261, P264, P271, P280[4]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[4]
-
Storage: P403+P233, P405[4]
-
Disposal: P501[4]
Toxicological Profile: Understanding the Risks
While specific toxicological data for N-methyl-1-(pyridin-4-yl)methanamine hydrochloride is not available, the hazard statements suggest the following potential effects:
-
Skin Contact: Causes irritation, which may manifest as redness, itching, and inflammation.[4]
-
Eye Contact: Causes serious irritation, potentially leading to redness, watering, and pain.[4]
-
Inhalation: May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[4]
-
Ingestion: While not explicitly classified, ingestion of similar compounds can cause irritation to the mouth, throat, and stomach.[5]
It is imperative to handle this compound with the assumption that it is toxic and to take all necessary precautions to avoid exposure.
Safe Handling and Storage: A Protocol-Driven Approach
A self-validating system of protocols is essential for ensuring the safety of all personnel.
Engineering Controls and Personal Protective Equipment (PPE)
The following diagram illustrates the hierarchy of controls for safe handling.
Caption: Emergency response workflow for exposure incidents.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [4]Remove contaminated clothing. [4]Seek medical attention if irritation persists. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention. [4]* Inhalation: Move the individual to fresh air. [4]If not breathing, give artificial respiration. If breathing is difficult, give oxygen. [4]Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. [4]Rinse mouth with water. [4]Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4] Accidental Release Measures:
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 4.1). Ensure adequate ventilation.
-
Containment and Cleaning: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. [4]Do not let the product enter drains or waterways. [4]
Fire-Fighting Measures and Stability/Reactivity
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. [5]* Hazardous Combustion Products: In case of fire, toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride may be produced.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. [5]* Conditions to Avoid: Heat and moisture. [5]
Disposal Considerations
Dispose of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. [4]It is recommended to use a licensed professional waste disposal service.
Conclusion: A Commitment to Safety
The safe and effective use of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. While this guide provides a comprehensive overview based on the available data, it is not a substitute for a compound-specific Safety Data Sheet. Researchers are encouraged to seek out the most up-to-date safety information from the supplier and to always exercise caution when handling this and any other chemical substance.
References
Sources
- 1. N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4 [sigmaaldrich.com]
- 2. N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4 [m.chemicalbook.com]
- 3. N-Methyl-1-(pyridin-4-yl)methanamine CAS#: 6971-44-4 [m.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to N-methyl-pyridin-4-ylmethanamine and its Hydrochloride Salts
This guide provides a comprehensive technical overview of N-methyl-pyridin-4-ylmethanamine, a versatile pyridine-based secondary amine, and its hydrochloride salts. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize substituted pyridine scaffolds as key building blocks in the design and synthesis of novel therapeutic agents. This document delves into the chemical identity, physicochemical properties, synthesis, applications, and safety considerations of the free base and its dihydrochloride salt, while also addressing the characteristics of the putative monohydrochloride form.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule, such as solubility and pKa, make it an invaluable component in drug design. N-methyl-pyridin-4-ylmethanamine, featuring a secondary amine separated from the pyridine ring by a methylene spacer, offers multiple points for synthetic elaboration, enabling the exploration of diverse chemical spaces and the optimization of pharmacokinetic and pharmacodynamic profiles.
Chemical Identity and Physicochemical Properties
A critical aspect of working with N-methyl-pyridin-4-ylmethanamine is understanding its different forms: the free base and its hydrochloride salts. Due to the presence of two basic nitrogen atoms—the pyridine ring nitrogen and the secondary alkylamine nitrogen—the compound can form both a monohydrochloride and a dihydrochloride salt. The specific form can significantly impact properties such as solubility, stability, and handling characteristics.
Nomenclature and Structural Forms
The nomenclature and key identifiers for the free base and its most definitively characterized salt, the dihydrochloride, are summarized below.
| Form | IUPAC Name | Common Name | CAS Number |
| Free Base | N-methyl-1-(pyridin-4-yl)methanamine | 4-(Methylaminomethyl)pyridine | 6971-44-4 |
| Dihydrochloride Salt | N-methyl-1-(pyridin-4-yl)methanamine dihydrochloride | 4-(Methylaminomethyl)pyridine dihydrochloride | 128739-16-2 |
| Monohydrochloride Salt (putative) | N-methyl-1-(pyridin-4-yl)methanamine hydrochloride | 4-(Methylaminomethyl)pyridine hydrochloride | Not definitively established |
Core Physicochemical Data
The fundamental molecular and physical properties of each form are crucial for experimental design, from reaction stoichiometry to formulation. The data for the monohydrochloride are theoretical, calculated based on the addition of one equivalent of HCl.
| Property | Free Base [1][2] | Monohydrochloride (Theoretical) | Dihydrochloride [3] |
| Molecular Formula | C₇H₁₀N₂[1][2] | C₇H₁₁ClN₂ | C₇H₁₂Cl₂N₂[3] |
| Molecular Weight | 122.17 g/mol [1][2] | 158.63 g/mol | 195.09 g/mol [3] |
| Physical Form | Liquid[1][4] | Solid (predicted) | Solid (predicted) |
| Boiling Point | 86 °C[1] | N/A | N/A |
| Density | 0.982 g/mL[1] | N/A | N/A |
| Storage Conditions | 2–8 °C, under inert atmosphere (e.g., Argon or Nitrogen)[1][4] | Room temperature, dry conditions | Room temperature, dry conditions |
Synthesis and Methodologies
The synthesis of N-methyl-pyridin-4-ylmethanamine and its salts can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the specific salt form required.
Primary Synthetic Pathways
Two principal and logically sound strategies for the synthesis of the N-methyl-pyridin-4-ylmethanamine core are:
-
Reductive Amination: A direct and efficient one-pot method involving the reaction of 4-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent.[5][6]
-
N-Alkylation of a Primary Amine: The methylation of the readily available pyridin-4-ylmethanamine (also known as 4-(aminomethyl)pyridine).
The following diagram illustrates the logical flow of these two synthetic approaches.
Caption: Key synthetic routes to N-methyl-pyridin-4-ylmethanamine and its salts.
Experimental Protocol: Reductive Amination
This protocol is a self-validating system where the progress can be monitored by techniques like TLC or LC-MS to ensure the formation of the imine intermediate and its subsequent reduction.
Objective: To synthesize N-methyl-1-(pyridin-4-yl)methanamine via reductive amination.
Materials:
-
4-Pyridinecarboxaldehyde
-
Methylamine (e.g., 40% solution in water or 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
Procedure:
-
Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in DCE, add methylamine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. Causality: This initial condensation step is crucial; allowing sufficient time ensures a high concentration of the imine intermediate prior to the addition of the reducing agent, which maximizes the yield of the desired secondary amine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate in the presence of the unreacted aldehyde, minimizing side reactions such as the reduction of the starting aldehyde.[7]
-
Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification (Free Base): The crude product can be purified by silica gel column chromatography or distillation if necessary.
-
Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in ether (1.0 eq for the monohydrochloride, 2.0 eq for the dihydrochloride) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Applications in Medicinal Chemistry and Drug Development
N-methyl-pyridin-4-ylmethanamine is a valuable building block for creating libraries of compounds for high-throughput screening and for lead optimization campaigns. Its structural features are pertinent to the design of ligands for various biological targets.
-
GPCR Ligands: The piperidine analogue of this compound, N-Methyl-1-(piperidin-4-yl)methanamine, is a known cornerstone for developing modulators of G-protein coupled receptors (GPCRs), including CXCR4 antagonists and opioid receptor modulators.[8] The similar structural and electronic properties of the pyridine ring suggest that N-methyl-pyridin-4-ylmethanamine is an equally valuable scaffold for targeting these receptor families.
-
Kinase Inhibitors: The pyridine motif is frequently found in the hinge-binding region of many kinase inhibitors. The methylamino-methyl side chain can be elaborated to interact with the solvent-exposed region of the ATP-binding pocket, providing a vector for improving potency and selectivity.
-
Scaffold for Combinatorial Chemistry: The secondary amine provides a convenient handle for further functionalization through reactions such as acylation, sulfonylation, or further reductive amination, allowing for the rapid generation of diverse compound libraries.
The workflow for utilizing this scaffold in drug discovery is an iterative process, as depicted below.
Caption: Drug discovery workflow utilizing the N-methyl-pyridin-4-ylmethanamine scaffold.
Safety and Handling
As a research chemical, N-methyl-pyridin-4-ylmethanamine and its salts should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: The free base is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] Hydrochloride salts of amines are often corrosive.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. The free base should be stored under an inert atmosphere to prevent degradation.[4]
Conclusion
N-methyl-pyridin-4-ylmethanamine is a strategically important building block in modern medicinal chemistry. A thorough understanding of its different forms—the free base, monohydrochloride, and dihydrochloride—is essential for its effective use in synthesis. The well-established synthetic routes, particularly reductive amination, provide reliable access to this versatile scaffold. Its proven utility in constructing ligands for key drug targets like GPCRs and kinases underscores its value to drug discovery professionals. By adhering to proper synthesis, handling, and purification protocols, researchers can effectively leverage the properties of this compound to advance the development of novel therapeutics.
References
-
PubChem. (n.d.). N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Pyridin-4-ylmethanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Pyridin-4-ylmethanamine dihydrochloride. Retrieved from [Link]
-
Doyle, A. G., & Tudge, M. T. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1438-1442. Available at: [Link]
-
CTL Scientific Supply Corp. (n.d.). VISOCOLOR® Powder Pillows Silica HR #936225. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylpyridine-4-methylamine. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Sources
- 1. N-Methyl-1-(pyridin-4-yl)methanamine CAS#: 6971-44-4 [m.chemicalbook.com]
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- 3. molcore.com [molcore.com]
- 4. N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4 [sigmaaldrich.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
Methodological & Application
Application Note: Scalable Synthesis of N-methyl-1-(pyridin-4-yl)methanamine Hydrochloride
Abstract & Utility
This application note details a robust, field-proven protocol for the synthesis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride (also known as N-methyl-4-picolylamine HCl). This secondary amine is a critical pharmacophore in medicinal chemistry, serving as a key building block for kinase inhibitors (e.g., Sorafenib derivatives) and ligands in coordination chemistry.
The method selected is a Reductive Amination utilizing Pyridine-4-carboxaldehyde and Methylamine. This route is prioritized over direct alkylation (which suffers from over-alkylation to the tertiary amine) and amide reduction (which requires harsh reagents like
Retrosynthetic Analysis & Strategy
The synthesis relies on the condensation of pyridine-4-carboxaldehyde with methylamine to form an imine (Schiff base) intermediate, which is subsequently reduced in situ.
Figure 1: Retrosynthetic logic flow prioritizing the imine intermediate to avoid bis-alkylation.
Health, Safety, and Environment (HSE)
Critical Warning: This protocol involves hazardous reagents.[1] All manipulations must be performed in a functioning fume hood.
| Reagent | Hazard Class | Specific Precaution |
| Pyridine-4-carboxaldehyde | Toxic, Irritant | Distinctive unpleasant odor. Double-glove and keep containers sealed. |
| Methylamine (33% in EtOH) | Flammable, Corrosive | Volatile lachrymator. Keep cold before opening. |
| Sodium Borohydride ( | Water Reactive | Evolves |
| Hydrochloric Acid (in Dioxane) | Corrosive | Fuming. Causes severe burns. |
Experimental Protocol
Materials & Stoichiometry[1]
-
Scale: 10.0 mmol basis (scalable to 100 mmol).
-
Solvent: Methanol (anhydrous preferred but technical grade acceptable).
| Component | MW ( g/mol ) | Equiv. | Amount | Role |
| Pyridine-4-carboxaldehyde | 107.11 | 1.0 | 1.07 g | Limiting Reagent |
| Methylamine (33% wt in EtOH) | 31.06 | 2.0 | ~2.5 mL | Amine Source |
| Sodium Borohydride ( | 37.83 | 1.5 | 0.57 g | Reducing Agent |
| Methanol (MeOH) | - | - | 20 mL | Solvent |
| HCl (4M in Dioxane) | - | 2.5 | ~6.0 mL | Salt Formation |
Step-by-Step Methodology
Phase A: Imine Formation (The Selectivity Step)
-
Setup: Charge a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Addition: Add Pyridine-4-carboxaldehyde (1.07 g, 10 mmol) and Methanol (20 mL).
-
Amine Addition: Cool the solution to 0°C (ice bath). Add Methylamine solution (2.5 mL, ~20 mmol) dropwise over 5 minutes.
-
Expert Insight: Using 2.0 equivalents of methylamine pushes the equilibrium toward the imine, minimizing the presence of free aldehyde which could otherwise be reduced to the alcohol byproduct (pyridin-4-ylmethanol).
-
-
Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.
-
Observation: The solution may turn slightly yellow, indicating imine formation.
-
Phase B: Reduction
-
Cooling: Return the flask to the ice bath (0°C).
-
Reduction: Add
(0.57 g, 15 mmol) portion-wise over 15 minutes.-
Caution: Vigorous gas evolution (
) will occur. Do not cap the flask tightly.
-
-
Reaction: Allow the mixture to warm to RT and stir for 3 hours.
-
Validation: Monitor by TLC (Eluent: 10% MeOH in DCM + 1%
). The starting aldehyde ( ) should disappear; the amine product is polar and may streak near the baseline.
-
Phase C: Workup & Purification (The "Self-Validating" System)
This workup uses a pH-swing to isolate the product from neutral impurities (like benzyl alcohol derivatives).
Figure 2: pH-Swing purification logic. The product is retained in the aqueous phase at pH < 2, washing away non-basic impurities.
Detailed Workup Steps:
-
Quench: Add water (10 mL) to quench excess borohydride. Stir for 10 mins.
-
Concentration: Remove Methanol under reduced pressure (Rotovap).
-
Acidification: Add 1M
to the aqueous residue until pH < 2. -
Wash: Wash the acidic aqueous layer with Dichloromethane (DCM, 2 x 15 mL). Discard the organic (DCM) layer (this removes non-basic impurities).
-
Basification: Cool the aqueous layer and slowly add 4M
until pH > 12. The solution will become cloudy as the free amine separates. -
Extraction: Extract the basic aqueous layer with DCM (3 x 20 mL).
-
Drying: Combine DCM extracts, dry over anhydrous
, filter, and concentrate to yield the Free Base (pale yellow oil).
Phase D: Salt Formation (Hydrochloride) [2]
-
Dissolution: Dissolve the free base oil in a minimal amount of anhydrous Ethanol or Diethyl Ether (approx 5 mL).
-
Precipitation: Add 4M HCl in Dioxane (or 2M in Ether) dropwise with stirring. A white precipitate will form immediately.
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
Expected Results & Validation
Yield and Appearance
-
Typical Yield: 75% - 85%.
-
Appearance: White to off-white hygroscopic solid.
-
Melting Point: 180–185 °C (decomposition).
Analytical Data (Self-Validation)
Use these parameters to confirm identity.
| Technique | Diagnostic Signal | Interpretation |
| Benzylic methylene ( | ||
| Pyridine aromatic protons (AA'BB' system). | ||
| MS (ESI+) | Matches free base MW (122.17). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction | The product is water-soluble. Ensure pH > 12 during final extraction and use multiple DCM washes. |
| Bis-alkylation | Excess aldehyde | Ensure Methylamine is in excess (2.0 eq) and added before the reducing agent. |
| Oily Product | Hygroscopic salt | Recrystallize from EtOH/Ether or dry strictly under high vacuum with |
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The foundational text for reductive amination).[6][7]
-
BenchChem. (2025).[8] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Analogous protocol for piperidine derivatives demonstrating the Boc/Methylamine strategy).
-
Kim, T. L., et al. (2025).[9] "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine." The Journal of Organic Chemistry. (Recent optimization of methylamine reductive aminations). [9]
-
CymitQuimica. "4-Pyridinemethanamine Safety and Properties." (Physical property verification).
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- 1. Organic Syntheses Procedure [orgsyn.org]
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- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
reductive amination procedures using N-methyl-4-picolylamine hydrochloride
Application Note: Optimized Reductive Amination Protocols using N-Methyl-4-Picolylamine Hydrochloride
Executive Summary & Chemical Context
The N-methyl-4-picolylamine (4-(methylaminomethyl)pyridine) moiety is a privileged pharmacophore in medicinal chemistry, widely utilized to enhance aqueous solubility via the pyridine nitrogen (pKa ~5.2) and to target specific kinase hinge regions or GPCR binding pockets.
However, the commercial availability of this building block as a dihydrochloride salt (•2HCl) presents a specific synthetic challenge. The high acidity of the salt can inhibit the formation of the critical iminium intermediate if not properly modulated, while the polarity of the pyridine ring complicates standard aqueous workups.
This guide provides three field-proven protocols to address these challenges, moving beyond generic "textbook" procedures to offer robust, self-validating workflows.
Mechanistic Grounding
Success in reductive amination with this specific amine relies on understanding the pH Window .
-
The Challenge: The amine is secondary. It must react with a carbonyl to form an iminium ion (
), not a neutral imine. -
The Salt Factor: The •2HCl salt releases two equivalents of acid.
-
Too Acidic (pH < 4): The nucleophilic amine nitrogen becomes protonated (
) and cannot attack the carbonyl. Reaction stalls. -
Too Basic (pH > 6): The carbonyl oxygen is not sufficiently activated (protonated) to accept the nucleophilic attack, or the iminium ion is unstable.
-
-
The Solution: We must neutralize the "excess" HCl to reach a buffered state (pH 4–5) where the pyridine ring may be protonated (irrelevant to reaction) but the secondary amine is free to attack, while the medium remains acidic enough to activate the carbonyl.
Diagram 1: Reaction Mechanism & pH Modulation
Caption: Pathway showing the critical neutralization step required to activate the amine 2HCl salt before iminium formation.
Experimental Protocols
Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)
Best for: Aldehydes, non-hindered ketones, and acid-stable substrates.
Rationale: Sodium triacetoxyborohydride (STAB) is less basic and milder than NaBH4. It does not reduce aldehydes/ketones appreciably at room temperature, allowing the iminium ion to form and be reduced selectively (Abdel-Magid protocol).
Reagents:
-
N-methyl-4-picolylamine • 2HCl (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 equiv) — Critical for neutralizing the 2HCl salt.
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1] (DCE is faster, but DCM is safer/greener).
Step-by-Step Protocol:
-
Salt Break (In-situ): In a reaction vial, suspend N-methyl-4-picolylamine • 2HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol).
-
Observation: The suspension should clear or become a finer dispersion as the free amine is liberated.
-
-
Activation: Add the Aldehyde/Ketone (1.1 mmol) and Acetic Acid (1.5 mmol). Stir for 10–30 minutes at Room Temperature (RT).
-
Why? This allows the equilibrium to favor the iminium ion before the reducing agent is introduced.
-
-
Reduction: Add STAB (1.4 mmol) in one portion.
-
Note: Mild gas evolution (H2) may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Self-Validation: Look for the mass of Product (M+H). If starting material persists but no product forms, the pH is likely too low (add more DIPEA). If alcohol (reduced aldehyde) forms, the pH is too high or STAB was added too early.
-
-
Quench: Add saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 mins to destroy excess borohydride.
Method B: Titanium(IV) Isopropoxide Method
Best for: Hindered ketones, unreactive amines, or when STAB fails.
Rationale: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium/imine species even in sterically crowded systems.
Reagents:
-
N-methyl-4-picolylamine • 2HCl (1.0 equiv)
-
Aldehyde/Ketone (1.0 equiv)
-
Triethylamine (TEA) (2.0 equiv) — Must fully neutralize salt.
-
Titanium(IV) isopropoxide (1.2 - 1.5 equiv)
-
Sodium Borohydride (NaBH4) (1.5 equiv) — Added in step 2.
-
Solvent: THF (anhydrous) or neat.
Step-by-Step Protocol:
-
Complexation: In a dry flask under Nitrogen, combine the amine salt (1.0 mmol), TEA (2.0 mmol), and the carbonyl substrate (1.0 mmol) in THF (4 mL).
-
Titanium Addition: Add Ti(OiPr)4 (1.5 mmol) dropwise.
-
Observation: The solution often turns slightly yellow/orange.
-
-
Incubation: Stir at RT for 6–12 hours (or overnight).
-
Mechanism:[2] The Titanium coordinates the carbonyl and amine, extruding isopropanol and forming the iminium-titanium complex.
-
-
Reduction: Cool to 0°C. Add NaBH4 (1.5 mmol) carefully. Then, add MeOH (1 mL) dropwise to solubilize the borohydride. Stir for 2 hours while warming to RT.
-
Workup (The "Titanium Crash"): Add 1 mL of water. A white, sticky precipitate (TiO2) will form. Dilute with EtOAc and filter through Celite to remove the titanium salts.
Purification Strategy (The "Pyridine Trap")
Purifying pyridine-containing amines is notoriously difficult because they can protonate and stay in the aqueous layer during extraction.
Diagram 2: Workup & Purification Workflow
Caption: Extraction strategy for polar pyridine amines. Standard neutral washes often result in product loss to the aqueous phase.
Critical Purification Steps:
-
pH Adjustment: After quenching, the aqueous layer must be basified to pH > 12 using NaOH. The pyridine nitrogen (pKa ~5) and the tertiary amine (pKa ~9) must both be deprotonated to be extractable.
-
Solvent Choice: Pure DCM is often insufficient for polar pyridines. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction.
-
Alternative (SCX Column): For high-throughput applications, load the crude reaction (dissolved in MeOH) onto a Strong Cation Exchange (SCX) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M Ammonia in MeOH (releases the product).
-
Comparative Data & Troubleshooting
| Variable | Method A (STAB) | Method B (Ti-iPr) | Method C (Catalytic H2) |
| Reaction pH | Acidic (4-5) | Neutral/Basic | Neutral |
| Water Tolerance | Moderate | Low (Strictly Anhydrous) | High |
| Steric Hindrance | Low/Medium | High (Excellent) | Low |
| Chemoselectivity | High (Won't reduce ketones) | Low (Reduces everything) | Low (Reduces alkenes/nitro) |
| Typical Yield | 75 - 90% | 60 - 85% | >90% (cleanest) |
Troubleshooting Guide:
-
Problem: Starting material remains, no product.
-
Cause: Amine salt not neutralized.
-
Fix: Add 1.0 eq DIPEA. Ensure pH is ~5 (wet pH paper).
-
-
Problem: Aldehyde reduced to Alcohol (M+2).
-
Cause: Reducing agent too strong or added too fast.
-
Fix: Use STAB instead of NaBH4. Wait 30 mins after mixing amine/aldehyde before adding reductant.
-
-
Problem: Product stuck in aqueous layer.
-
Cause: pH of aqueous layer < 10.[3]
-
Fix: Add NaOH until pH 12-14. Use DCM/IPA for extraction.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5] Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[6] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Sigma-Aldrich. (n.d.). 1-(4-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride Properties. Link
-
PubChem. (2025).[8][9] Pyridin-4-ylmethanamine dihydrochloride (Compound CID 12238841).[8] National Library of Medicine.[9] Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. Pyridin-4-ylmethanamine dihydrochloride | C6H10Cl2N2 | CID 12238841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyridin-4-ylmethanamine hydrochloride | C6H9ClN2 | CID 12238842 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic deployment of Pyridine-4-yl Methanamine in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: The Versatility of a Pyridinyl Building Block
In the landscape of modern medicinal chemistry and drug development, the pyridine moiety stands as a cornerstone pharmacophore, present in a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in the design of molecules targeting a wide range of biological targets. Among the diverse array of pyridine-containing building blocks, pyridine-4-yl methanamine, also known as 4-(aminomethyl)pyridine, has emerged as a particularly versatile and valuable reagent.[3] Its structure, featuring a primary amine tethered to the 4-position of the pyridine ring, provides a reactive handle for the construction of more complex heterocyclic systems. This guide provides an in-depth exploration of the strategic application of pyridine-4-yl methanamine in the synthesis of diverse and medicinally relevant heterocyclic compounds, complete with detailed protocols and mechanistic insights.
The primary amino group of pyridine-4-yl methanamine serves as a potent nucleophile, enabling its participation in a variety of classical and contemporary organic transformations. This reactivity is central to its utility in constructing fused and non-fused heterocyclic rings, which are prevalent in numerous biologically active natural products and synthetic drugs.[4][5] This document will delve into specific applications, providing researchers and drug development professionals with the foundational knowledge and practical protocols to effectively leverage this reagent in their synthetic endeavors.
Core Synthetic Strategies and Mechanistic Considerations
The application of pyridine-4-yl methanamine in heterocyclic synthesis is primarily centered around the nucleophilicity of its primary amine. This allows it to readily participate in condensation reactions with carbonyl compounds, a cornerstone of many heterocyclic ring-forming strategies.
The Hantzsch Dihydropyridine Synthesis: A Multicomponent Approach
The Hantzsch dihydropyridine synthesis is a classic and highly efficient multicomponent reaction for the preparation of dihydropyridine scaffolds, which are themselves valuable precursors to pyridines and possess a range of biological activities.[4][6] In this reaction, an aldehyde, two equivalents of a β-ketoester, and an amine condense to form the dihydropyridine ring. By employing pyridine-4-yl methanamine as the amine component, a pyridinyl substituent can be readily incorporated at the N1 position of the dihydropyridine ring.
The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by a Michael addition of the second β-ketoester. The resulting 1,5-dicarbonyl compound then undergoes a cyclocondensation reaction with pyridine-4-yl methanamine to afford the final dihydropyridine product.
Caption: The Hantzsch Dihydropyridine Synthesis Workflow.
The Biginelli Reaction: Accessing Pyrimidine Scaffolds
The Biginelli reaction is another powerful multicomponent reaction that provides access to dihydropyrimidinones, which can be further functionalized to a variety of medicinally important pyrimidine derivatives.[6] This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea. While pyridine-4-yl methanamine is not a direct replacement for urea, its derivatization into a guanidine or urea equivalent allows for its incorporation into this reaction, yielding pyrimidine scaffolds bearing the pyridinylmethyl group.
For instance, reaction of pyridine-4-yl methanamine with a cyanamide can produce a guanidine derivative, which can then participate in the Biginelli reaction.
Caption: Adaptation of the Biginelli Reaction.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of representative heterocyclic compounds using pyridine-4-yl methanamine. These should be adapted and optimized based on the specific substrates and desired products.
Protocol 1: Synthesis of a 1-(Pyridin-4-ylmethyl)-1,4-dihydropyridine Derivative via the Hantzsch Reaction
This protocol describes the synthesis of a dihydropyridine derivative using ethyl acetoacetate, benzaldehyde, and pyridine-4-yl methanamine.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| Pyridine-4-yl methanamine | 108.14 g/mol | 10 | 1.08 g |
| Benzaldehyde | 106.12 g/mol | 10 | 1.02 mL |
| Ethyl acetoacetate | 130.14 g/mol | 20 | 2.52 mL |
| Ethanol | 46.07 g/mol | - | 25 mL |
| Acetic Acid (catalyst) | 60.05 g/mol | cat. | 2-3 drops |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-4-yl methanamine (1.08 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), ethyl acetoacetate (2.52 mL, 20 mmol), and ethanol (25 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired dihydropyridine derivative.
Protocol 2: Synthesis of a Pyrimidine Derivative via Cyclocondensation with a 1,3-Dicarbonyl Compound
This protocol outlines the synthesis of a substituted pyrimidine by reacting a guanidine derivative of pyridine-4-yl methanamine with a 1,3-dicarbonyl compound.[3]
Part A: Synthesis of N-(Pyridin-4-ylmethyl)guanidine
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| Pyridine-4-yl methanamine | 108.14 g/mol | 20 | 2.16 g |
| Cyanamide | 42.04 g/mol | 20 | 0.84 g |
| Ethanol | 46.07 g/mol | - | 30 mL |
| Hydrochloric Acid (conc.) | 36.46 g/mol | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve pyridine-4-yl methanamine (2.16 g, 20 mmol) in ethanol (30 mL).
-
Add cyanamide (0.84 g, 20 mmol) to the solution.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude guanidine derivative, which can be used in the next step without further purification.
Part B: Synthesis of the Pyrimidine
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| N-(Pyridin-4-ylmethyl)guanidine | (from Part A) | ~20 | - |
| Acetylacetone | 100.12 g/mol | 20 | 2.04 mL |
| Sodium Ethoxide | 68.05 g/mol | 22 | 1.5 g |
| Ethanol | 46.07 g/mol | - | 40 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.5 g, 22 mmol) in absolute ethanol (40 mL).
-
To this solution, add the crude N-(pyridin-4-ylmethyl)guanidine from Part A and acetylacetone (2.04 mL, 20 mmol).
-
Heat the mixture to reflux for 6-8 hours.
-
After cooling, neutralize the reaction with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.
Data Presentation: Expected Yields and Characterization
The yields and characterization data for the synthesized compounds should be systematically recorded. The following table provides an example of how to present this data.
| Compound | Heterocyclic Core | Synthetic Method | Expected Yield (%) | Key Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | Dihydropyridine | Hantzsch Synthesis | 60-75 | Characteristic peaks for dihydropyridine ring protons and carbons, and the pyridinylmethyl moiety. Molecular ion peak corresponding to the expected mass. |
| 2 | Pyrimidine | Cyclocondensation | 50-65 | Aromatic protons of the pyrimidine and pyridine rings. Mass spectrum confirming the molecular weight. |
Conclusion and Future Outlook
Pyridine-4-yl methanamine is a readily available and highly effective reagent for the synthesis of a wide range of heterocyclic compounds. Its primary amine functionality allows for its seamless integration into well-established multicomponent reactions like the Hantzsch and Biginelli syntheses, as well as other cyclocondensation strategies. The protocols and mechanistic insights provided in this guide serve as a starting point for researchers to explore the vast synthetic potential of this versatile building block. The ability to introduce a pyridinylmethyl group into complex heterocyclic scaffolds opens up new avenues for the design and discovery of novel therapeutic agents and other functional organic materials. Further exploration into the application of pyridine-4-yl methanamine in other multicomponent reactions and in the synthesis of fused heterocyclic systems is a promising area for future research.
References
-
Vanderwal, C. D. (n.d.). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. American Chemical Society. Retrieved from [Link]
-
Abd-Ella, A. A. (2021, August 4). A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. Retrieved from [Link]
- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107.
- Procter, D. J., et al. (2017). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts.
- Diab, H. M., et al. (2024). Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. RSC Advances, 14(7), 4734-4752.
- El-Sayed, M. A., et al. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2647-2660.
- Kumar, A., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 1-20.
- Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 224-253.
- Vitale, P., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 28(12), 4725.
- CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents. (n.d.).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
- Kaur, H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 496-515.
- Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on medicinal chemistry: where have all the new reactions gone?. Journal of medicinal chemistry, 59(10), 4443-4458.
-
IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Song, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863967.
- Lin, Y. C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions, 3(3), 409-420.
Sources
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- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. scribd.com [scribd.com]
- 5. baranlab.org [baranlab.org]
- 6. Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of N-methyl-4-picolylamine Hydrochloride in the Synthesis of Novel Picolinamide-Based Kinase Inhibitors
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors utilizing N-methyl-4-picolylamine hydrochloride as a key building block. This document emphasizes the chemical rationale behind the synthetic strategy, focusing on the construction of picolinamide-based scaffolds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
Introduction: The Pivotal Role of Kinase Inhibitors and the Picolinamide Scaffold
Kinase inhibitors have revolutionized cancer therapy by targeting the signaling pathways that drive tumor growth and proliferation. Among the numerous kinase targets, VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels essential for tumor survival and metastasis.[1][2] Consequently, the development of small molecule inhibitors of VEGFR-2 is a highly pursued strategy in oncology drug discovery.[3]
The picolinamide moiety has emerged as a privileged scaffold in the design of VEGFR-2 inhibitors.[1][3] This structural motif is found in several clinically approved or investigational kinase inhibitors, where it often plays a crucial role in binding to the hinge region of the kinase's ATP-binding pocket.[1] The nitrogen atom of the pyridine ring and the amide NH group can form critical hydrogen bonds with key amino acid residues, such as Cys919 in VEGFR-2, thereby anchoring the inhibitor in the active site.[1]
N-methyl-4-picolylamine hydrochloride serves as a versatile and readily available starting material for the synthesis of a diverse range of picolinamide-based kinase inhibitors. Its structure, featuring a pyridine ring and a secondary amine, provides two key points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Inhibiting this pathway can effectively starve tumors of their blood supply, hindering their growth and spread.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Synthetic Strategy: From Picolylamine to Potent Kinase Inhibitor
The overall strategy for synthesizing a picolinamide-based kinase inhibitor from N-methyl-4-picolylamine hydrochloride involves a multi-step sequence. This approach is designed to be modular, allowing for the introduction of different chemical moieties to fine-tune the biological activity of the final compound.
Caption: General workflow for the synthesis of a picolinamide-based kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide a representative, step-by-step methodology for the synthesis of a novel picolinamide-based VEGFR-2 inhibitor.
Materials and Reagents
| Reagent | Supplier | Purity |
| N-methyl-4-picolylamine hydrochloride | Major Chemical Supplier | ≥98% |
| Sodium hydroxide (NaOH) | Major Chemical Supplier | ≥98% |
| Dichloromethane (DCM) | Major Chemical Supplier | Anhydrous |
| Potassium permanganate (KMnO₄) | Major Chemical Supplier | ≥99% |
| Hydrochloric acid (HCl) | Major Chemical Supplier | 37% |
| Thionyl chloride (SOCl₂) | Major Chemical Supplier | ≥99% |
| Substituted aniline | Major Chemical Supplier | ≥98% |
| Triethylamine (TEA) | Major Chemical Supplier | ≥99% |
| Arylboronic acid | Major Chemical Supplier | ≥98% |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | Major Chemical Supplier | - |
| Sodium carbonate (Na₂CO₃) | Major Chemical Supplier | ≥99% |
| Toluene | Major Chemical Supplier | Anhydrous |
| Ethanol | Major Chemical Supplier | Anhydrous |
Protocol 1: Free-Basing of N-methyl-4-picolylamine Hydrochloride
Rationale: The starting material is a hydrochloride salt. To make the amine nucleophilic for subsequent reactions, it must be converted to its free base form.
-
Dissolve N-methyl-4-picolylamine hydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) (1.1 eq) dropwise with stirring.
-
Monitor the pH of the solution, adjusting to pH 10-11.
-
Extract the aqueous solution with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-methyl-4-picolylamine as an oil.
Protocol 2: Oxidation to 4-(N-methylcarboxamido)picolinic Acid
Rationale: The methyl group on the pyridine ring is oxidized to a carboxylic acid, which is a necessary functional group for the subsequent amide bond formation.
-
To a stirred solution of N-methyl-4-picolylamine (1.0 eq) in water, slowly add potassium permanganate (KMnO₄) (3.0 eq) portion-wise, maintaining the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to pH 3-4.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the picolinic acid derivative.
Protocol 3: Amide Coupling to Form the Picolinamide Core
Rationale: Formation of the crucial amide bond is achieved by activating the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a desired amine.
Caption: Key reaction for the formation of the picolinamide core.
-
Suspend the picolinic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 2 hours until a clear solution is obtained.
-
Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide.
Protocol 4: Suzuki Coupling for Final Product Synthesis
Rationale: The Suzuki coupling is a powerful and versatile cross-coupling reaction to form a carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl moieties to the picolinamide core, which is crucial for exploring the SAR in the hydrophobic pocket of the kinase.[4]
-
To a reaction vessel, add the picolinamide core (with a suitable leaving group, e.g., a halogen) (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃) (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Safety and Handling
N-methyl-4-picolylamine hydrochloride and its free base, along with other reagents used in this synthesis, should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
N-methyl-4-picolylamine: Causes severe skin burns and eye damage.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Potassium permanganate: Strong oxidizing agent. Avoid contact with combustible materials.
-
Palladium catalysts: May be flammable and toxic.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7][8][9]
Conclusion
The synthetic route outlined in this guide demonstrates the utility of N-methyl-4-picolylamine hydrochloride as a valuable starting material for the construction of novel picolinamide-based kinase inhibitors. The modular nature of the synthesis allows for the generation of a library of compounds for biological screening, facilitating the discovery of new therapeutic agents targeting kinases such as VEGFR-2. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines, researchers can effectively leverage this building block in their drug discovery efforts.
References
-
Gao, C., Liu, Y., Zhang, Y., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC MedChemComm, 10, 1686-1691. Available from: [Link]
-
Gao, C., Liu, Y., Zhang, Y., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing. Available from: [Link]
-
Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. bioRxiv. Available from: [Link]
-
A.A. Al-karmalawy, et al. (2023). Various scaffolds as potent VEGFR inhibitors. ResearchGate. Available from: [Link]
-
Abdel-Mohsen, H. T., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available from: [Link]
-
Lukasevics, L., & Grigorjeva, L. (2022). COBALT-CATALYZED PICOLINAMIDE-DIRECTED SYNTHESIS OF HETEROCYCLES. Targets in Heterocyclic Systems, 25, 144-169. Available from: [Link]
- Corteva Agriscience LLC. (2021). Process for synthesis of picolinamides. Google Patents.
-
Gao, C., et al. (2018). Synthesis of picolinamide amide derivatives. ResearchGate. Available from: [Link]
-
Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Available from: [Link]
-
Correia, J. D. G., et al. (2010). A convenient synthetic procedure yielding 2-picolinamino-N,N-diacetic acid monoamide derivatives for labelling with the fac-M(CO)3+core. ResearchGate. Available from: [Link]
-
Scott, J. D., et al. (2021). Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. PMC. Available from: [Link]
-
Patel, M., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(11), 1103–1108. Available from: [Link]
-
Kutyashev, I. B., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. Preprints.org. Available from: [Link]
- Koei Chemical Co Ltd. (1994). Process for producing aminomethylpyridine having a chlorine atom at α-. Google Patents.
-
Manova, K., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. Available from: [Link]
-
Yamamoto, H., & Futatsugi, K. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available from: [Link]
-
Peng, J., et al. (2020). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]
-
Ferlin, F., & Santagostino, M. (2021). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available from: [Link]
-
NIST. (n.d.). 4-(Aminomethyl)pyridine. Available from: [Link]
Sources
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Advanced Handling and Storage Protocols for Hygroscopic Amine Hydrochloride Salts
Abstract
Amine hydrochloride (HCl) salts are ubiquitous in drug development due to their favorable solubility and bioavailability profiles. However, their ionic nature often imparts significant hygroscopicity, leading to deliquescence, chemical hydrolysis, and stoichiometric errors during synthesis. This Application Note provides a rigorous, field-validated framework for the characterization, handling, and storage of these labile compounds. It moves beyond basic "keep dry" advice to establish thermodynamic baselines (Critical Relative Humidity) and specific engineering controls for weighing and remediation.
Thermodynamic Fundamentals: Why Amine HCl Salts Fail
To handle these salts effectively, one must understand the driving force of their instability. The hygroscopicity of an amine HCl salt is a competition between its Crystal Lattice Energy and the Hydration Energy of its ions.
-
The Mechanism: When the partial pressure of water vapor in the environment (
) exceeds the vapor pressure of the saturated solution of the salt ( ), the salt abstracts moisture from the air to form a liquid solution. This phase transition is deliquescence . -
Critical Relative Humidity (CRH): Every salt has a specific CRH at a given temperature.[1][2][3]
-
If Ambient RH < CRH: The solid remains dry (adsorption only).
-
If Ambient RH > CRH: The solid dissolves (absorption/deliquescence).
-
Note: Mixtures of salts (e.g., impurities) almost always have a lower CRH than the pure components, a phenomenon known as Deliquescence Lowering [1].[4]
-
Key Risk: Moisture uptake is not merely a physical nuisance; it alters the molecular weight of the reagent, leading to under-loading of the amine in subsequent coupling reactions and potential hydrolysis of sensitive functional groups.
Characterization Protocol: Defining the Safe Zone
Before handling a new amine salt, you must define its stability window using Dynamic Vapor Sorption (DVS) .
Protocol A: Determination of CRH via DVS
Objective: Identify the humidity threshold where mass gain becomes exponential.
-
Sample Prep: Load 10–20 mg of amine HCl salt into the DVS sample pan.
-
Drying Cycle: Equilibrate at 0% RH (using dry
) at 25°C until mass change ( ) is <0.002% per minute. -
Sorption Scan: Ramp RH from 0% to 90% in 5% or 10% increments.
-
Data Analysis: Plot Mass Change (%) vs. RH.
Operational Rule: Handling environments must be maintained at an RH at least 10% below the measured CRH .
Handling Protocols
Decision Matrix: Selecting the Workflow
The following logic gate determines the necessary rigor for handling specific salts.
Figure 1: Decision matrix for selecting the appropriate handling protocol based on material stability.
Protocol B: Weighing by Difference (Benchtop)
For salts with CRH > 50%.[2] This method eliminates the error caused by the salt absorbing water during the weighing process on an open balance pan.
-
Preparation: Dry a glass weighing bottle and stopper in an oven; cool in a desiccator.
-
Load: Add the approximate amount of amine HCl to the weighing bottle. Close the stopper immediately.
-
Initial Weighing (
): Place the closed bottle on the analytical balance. Tare is NOT used here; record the total mass. -
Transfer: Remove the bottle from the balance, open it over the reaction vessel, and tap out the estimated required amount.
-
Final Weighing (
): Immediately recap the bottle and place it back on the balance. -
Calculation:
Logic: Any moisture absorbed by the remaining solid inside the bottle does not affect the calculation of the mass already transferred [2].
Protocol C: Inert Atmosphere Handling (Glovebox)
For salts with CRH < 40% or visible deliquescence.
-
Atmosphere:
or Argon environment; < 5 ppm, < 1 ppm. -
Anti-Static Measures: Amine salts in dry boxes are prone to static. Use an ionizing fan or anti-static gun (e.g., Zerostat) before dispensing.
-
Weighing: Weigh directly into the tared reaction vial.
-
Transfer: Cap the reaction vial inside the glovebox before bringing it out to the benchtop.
Storage Protocols: The "Matryoshka" System
Never store hygroscopic amine salts in simple screw-cap bottles. The threads are not gas-tight.
The Layered Defense System:
-
Primary Container: Amber glass vial with a Teflon-lined septum cap (minimizes gas exchange) or a heat-sealed mylar bag.
-
Secondary Barrier: Place the primary container inside a larger jar containing a pouch of activated silica gel or molecular sieves (4Å) .
-
Tertiary Barrier (Optional but Recommended): Parafilm is permeable to water vapor over time. For long-term storage, use electrical tape or shrink bands over the cap/bottle junction.
-
Temperature: Store at -20°C only if the container is double-sealed .
-
Warning: Storing a single-layer bottle in a freezer can induce condensation inside the bottle upon warming to room temperature. Always allow cold reagents to equilibrate to room temperature before opening.
-
Remediation: Drying Wet Salts
If an amine salt has clumped (caked), it has already absorbed significant moisture.
Table 1: Comparative Drying Methods
| Method | Conditions | Best For | Contraindications |
| Vacuum Oven | 60–80°C, <10 mbar | Bulk drying; fast removal of water. | Heat-sensitive amines (e.g., Aniline HCl can oxidize/discolor) [3].[6] |
| Vacuum Desiccator | RT (25°C), <1 mbar, over | Thermally labile salts; high purity needs. | Very slow (24-48 hours); deep caking. |
| Azeotropic Distillation | Reflux with Toluene or Benzene | Removing bulk water from large synthesis batches. | Small scale (<1g) samples. |
Drying Workflow Visualization:
Figure 2: Remediation workflow for drying caked amine hydrochloride salts.
References
-
Mauer, L. J., & Taylor, L. S. (2010). Water-solids interactions: Deliquescence. Annual Review of Food Science and Technology.
-
Michigan Technological University. Weighing by Difference.
-
BenchChem Technical Support. Effective Drying of Aniline Hydrochloride Salts.
-
Sigma-Aldrich (Merck). Drying Agents and Desiccants: Technical Guide.
-
U.S. Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.
Sources
- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Process Development & Scale-Up: N-methyl-1-(pyridin-4-yl)methanamine HCl
Executive Summary
N-methyl-1-(pyridin-4-yl)methanamine (CAS: 6971-44-4), often referred to as N-methyl-4-picolylamine , is a critical pharmacophore found in various kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals. While straightforward on a milligram scale, the synthesis presents specific challenges during scale-up (100 g – 1 kg), primarily concerning exotherm control , prevention of bis-alkylation (dimer formation), and isolation of the highly water-soluble free base .
This guide details a robust, scalable Reductive Amination protocol. Unlike substitution routes (which suffer from over-alkylation) or amide reductions (requiring hazardous reagents like LiAlH4), this method utilizes standard borohydride chemistry optimized for atom economy and safety. The final output is the dihydrochloride salt (CAS: 128739-16-2), ensuring long-term stability and ease of handling.
Strategic Route Selection
The selection of the synthetic route is governed by three factors: Safety , Impurity Profile , and Cost .
| Route | Methodology | Scale-Up Viability | Primary Risks |
| A. Reductive Amination (Recommended) | 4-Pyridinecarboxaldehyde + Methylamine + NaBH4 | High | Hydrogen evolution; Exotherm. |
| B. Amide Reduction | N-methylisonicotinamide + LiAlH4 | Low | LiAlH4 is hazardous at kg scale; Difficult workup (aluminum emulsions). |
| C. Nucleophilic Substitution | 4-(Chloromethyl)pyridine + Methylamine | Medium | High risk of bis-alkylation (formation of tertiary amine dimer); Starting material is a vesicant. |
Decision Logic
Route A is selected because it allows for "One-Pot" processing. By using an excess of methylamine, we thermodynamically favor the mono-alkylated product. The use of Sodium Borohydride (NaBH4) is preferred over Sodium Cyanoborohydride (NaCNBH3) to avoid generating toxic cyanide waste streams, a critical consideration for GMP environments.
Critical Process Parameters (CPPs)
To ensure batch-to-batch reproducibility, the following parameters must be strictly controlled:
-
Amine Stoichiometry: A minimum of 3.0 - 5.0 equivalents of methylamine is required. Lower ratios lead to the formation of the "dimer" impurity (bis(pyridin-4-ylmethyl)amine).
-
Temperature Control:
-
Imine Formation: 0°C to 20°C (Exothermic).
-
Reduction: < 10°C during addition to prevent runaway H2 evolution.
-
-
pH Management: The workup requires pH > 12 to ensure the pyridine-amine is in its free-base form (non-ionized) for extraction.
Detailed Experimental Protocol
Phase 1: One-Pot Reductive Amination
Reagents:
-
4-Pyridinecarboxaldehyde (1.0 equiv)
-
Methylamine (33% wt. in Ethanol) (4.0 equiv)
-
Sodium Borohydride (NaBH4) (1.5 equiv)
-
Methanol (Solvent, 10 volumes)
Equipment:
-
3-Neck Round Bottom Flask (or Jacketed Reactor)
-
Overhead Stirrer (Critical for slurry management)
-
Internal Thermometer
-
Reflux Condenser (connected to N2 line)
Step-by-Step Procedure:
-
Imine Formation:
-
Charge the reactor with Methanol (5 vol) and Methylamine (33% in EtOH, 4.0 equiv) .
-
Cool the solution to 0–5°C .
-
Slowly add 4-Pyridinecarboxaldehyde (1.0 equiv) dropwise over 30–60 minutes.
-
Scientist Note: The reaction is exothermic. Maintain internal temperature < 20°C. The solution will turn yellow/orange, indicating imine formation.
-
Stir at room temperature for 2 hours . (Monitor by TLC/HPLC for disappearance of aldehyde).
-
-
Reduction:
-
Cool the reaction mixture back to 0°C .
-
Add NaBH4 (1.5 equiv) portion-wise over 1 hour.
-
Safety Critical: Massive Hydrogen gas evolution will occur. Ensure the condenser is open to an inert gas bubbler to prevent pressure buildup. Do not seal the system.
-
Allow the mixture to warm to room temperature and stir for 12 hours .
-
-
Quenching & Workup (The "Salting Out" Trick):
-
Concentrate the reaction mixture under reduced pressure to remove Methanol/Ethanol and excess Methylamine.
-
Residue: You will have a viscous gum (boron complex).
-
Add Water (5 vol) and cool to 0°C.
-
Adjust pH to < 2 using 6M HCl (carefully!) to break the boron-amine complex. Stir for 30 mins.
-
Basification: Adjust pH to > 12 using 50% NaOH or Sat. K2CO3 .
-
Extraction: Extract with Dichloromethane (DCM) (3 x 5 vol).
-
Note: The product is highly water-soluble.[1] Saturation of the aqueous layer with NaCl (brine) or solid K2CO3 improves extraction efficiency significantly.
-
-
Dry combined organics over Na2SO4 , filter, and concentrate to yield the Crude Free Base (Yellow oil).
-
Phase 2: Salt Formation (HCl)
The free base is prone to oxidation and is hygroscopic. Conversion to the dihydrochloride salt is required for storage.
-
Dissolve the Crude Free Base in Ethanol (3 vol) or Isopropanol (IPA) .
-
Cool to 0°C .
-
Add HCl in Dioxane (4M) or Conc. HCl dropwise until pH reaches ~1-2.
-
A white precipitate should form immediately.
-
Stir at 0°C for 1 hour.
-
Filtration: Filter the solid and wash with cold Diethyl Ether or Acetone .
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Target Yield: 75% - 85% Appearance: White to off-white crystalline solid.
Visualizing the Workflow
Diagram 1: Reaction Pathway & Impurity Control
This diagram illustrates the main reaction pathway and the critical diversion point where the "Dimer" impurity forms if stoichiometry is not controlled.
Caption: Reaction workflow highlighting the critical role of excess methylamine in preventing dimer formation.
Diagram 2: Workup Decision Tree
A logic flow for isolating the water-soluble amine.
Caption: Workup strategy to maximize recovery of the water-soluble free base.
Analytical Specifications & Quality Control
| Test | Method | Specification |
| Identity | 1H NMR (D2O or DMSO-d6) | Consistent with structure. Key peaks: Pyridine protons (d, ~8.5 ppm; d, ~7.4 ppm), Benzylic CH2 (s, ~3.8 ppm), Methyl (s, ~2.3 ppm). |
| Purity | HPLC (C18 Column) | > 98.0% Area |
| Chloride Content | Argentometric Titration | 28.0% - 32.0% (Theoretical for .2HCl: ~32.5%) |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm; DCM < 600 ppm |
Self-Validation Check:
-
If the melting point is < 150°C: You likely have the mono-hydrochloride or significant impurities. The dihydrochloride typically decomposes/melts > 180°C.
-
If NMR shows extra aromatic peaks: Check for the "Dimer" impurity (bis-picolylamine).
Safety & Hazards
-
Hydrogen Gas: The addition of NaBH4 generates significant
. Perform in a fume hood with good airflow. Avoid ignition sources.[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Methylamine: Extremely flammable and volatile. Use cold traps if applying vacuum.
-
Pyridine Derivatives: 4-Pyridinecarboxaldehyde is a skin sensitizer and lachrymator. Handle with double gloves.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81286, N-Methyl-1-(pyridin-4-yl)methanamine.
-
Banker, P., et al. (2002). "Alkynyl-indazole derivatives as kinase inhibitors." U.S. Patent 6,555,539. (Describes the use of picolylamine intermediates in drug synthesis).
-
Sigma-Aldrich. (2023). "Safety Data Sheet: 4-Pyridinecarboxaldehyde."
Sources
Catalytic Applications of N-methyl-pyridin-4-ylmethanamine Complexes: A Technical Guide for Researchers
Foreword: The Untapped Potential of Pyridine-Amine Ligands
In the vast landscape of transition metal catalysis, the design of effective ligands remains a cornerstone of innovation. Among these, ligands bearing both pyridine and amine functionalities offer a compelling combination of electronic and steric properties. The N-methyl-pyridin-4-ylmethanamine scaffold, in particular, presents a unique bidentate or monodentate coordination profile that can be harnessed for a variety of catalytic transformations. Its pyridine ring acts as a π-acceptor, while the methylated amino group provides a strong sigma-donating center. This electronic dichotomy allows for fine-tuning the reactivity of the metallic center, making its complexes promising candidates for challenging catalytic cycles. This guide provides an in-depth exploration of the catalytic applications of N-methyl-pyridin-4-ylmethanamine and its closely related isomers, offering detailed protocols and mechanistic insights for researchers in catalysis and drug development.
Section 1: Palladium-Catalyzed Heck-Mizoroki Cross-Coupling Reactions
The Heck reaction is a cornerstone of C-C bond formation. The efficiency of the palladium catalyst is critically dependent on the supporting ligand. Highly electron-donating ligands can facilitate the oxidative addition step, which is often rate-limiting, thereby enhancing the overall catalytic activity.[1] N-(1-methylpyridin-4(1H)-ylidene)amine, a reactive intermediate and close structural relative of N-methyl-pyridin-4-ylmethanamine, has proven to be an exceptional ligand for this purpose.[1]
Causality in Experimental Design: Why Pyridinyl-Amine Ligands Excel
The catalytic enhancement observed with these ligands stems from the electron-rich amido nitrogen, which is capable of activating palladium acetate more effectively than many traditional ligands.[1] This activation is a result of extensive resonance-based electron delocalization, which creates a highly electron-rich environment around the palladium center.[1] This facilitates the crucial oxidative addition of aryl halides to the metal.[1]
Experimental Protocol: In-Situ Catalyst Generation for Heck Coupling
This protocol details the in-situ generation of a highly active palladium catalyst using an N-(1-methylpyridin-4(1H)-ylidene)amine ligand for the coupling of aryl halides with styrenes or acrylates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-(1-methylpyridin-4(1H)-ylidene)amine ligand (or a related pyridinyl-amine ligand)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Styrene or Ethyl acrylate
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, NMP)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (1 mol%) and the pyridinyl-amine ligand (1.2 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol), the alkene (styrene or ethyl acrylate, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 3 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 100-140 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Alkene | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | K₂CO₃ | 120 | 6 | 95 | [1] |
| Bromobenzene | Styrene | Cs₂CO₃ | 140 | 12 | 88 | [1] |
| 4-Bromoacetophenone | Ethyl Acrylate | K₂CO₃ | 120 | 8 | 92 | [1] |
| 1-Iodonaphthalene | Styrene | K₂CO₃ | 120 | 7 | 96 | [1] |
Table 1: Representative results for the Heck-Mizoroki coupling reaction using in-situ generated Palladium/Pyridinyl-amine catalysts. Data synthesized from findings in[1].
Logical Workflow for Catalyst Activation and Reaction
Caption: Workflow for the in-situ generation and catalytic cycle of the Palladium/Pyridinyl-amine catalyst in the Heck-Mizoroki reaction.
Section 2: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Transfer hydrogenation offers a safer and more practical alternative to using high-pressure hydrogen gas for the reduction of carbonyl compounds. Ruthenium complexes are particularly effective for this transformation, and the presence of a cooperating ligand containing both a pyridine and an amine moiety can facilitate the hydrogen transfer process.[2]
Mechanistic Rationale: The Role of the N-H Moiety
In many ruthenium-catalyzed transfer hydrogenation reactions, the N-H group of a coordinated amine ligand can participate directly in the catalytic cycle. It can act as a proton shuttle, facilitating the transfer of hydride from the hydrogen donor (e.g., isopropanol) to the metal center and subsequently to the carbonyl substrate. This "bifunctional" catalysis, where the ligand is not merely a spectator, often leads to highly efficient catalytic systems. While direct studies on N-methyl-pyridin-4-ylmethanamine are emerging, the principle is well-established with structurally similar NNN-type ligands.[2]
Experimental Protocol: Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the ruthenium-catalyzed transfer hydrogenation of acetophenone to 1-phenylethanol, a common benchmark reaction.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(PPh₃)₃])
-
N-methyl-pyridin-4-ylmethanamine ligand
-
Acetophenone
-
Hydrogen donor (e.g., 2-propanol)
-
Base (e.g., KOH, t-BuOK)
-
Reaction vessel with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube under an inert atmosphere, stir the ruthenium precursor (1 mol%) and the N-methyl-pyridin-4-ylmethanamine ligand (1.1 mol%) in a small amount of solvent (e.g., toluene) at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst mixture (or a fresh vessel), add the ketone substrate (e.g., acetophenone, 1.0 mmol) and the hydrogen donor (2-propanol, serving as both solvent and H-source, 5 mL).
-
Initiation: Add the base (e.g., KOH, 5 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for 2-propanol) and stir. Monitor the reaction's progress via TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting alcohol can be further purified by chromatography if necessary.
| Substrate | Ru Precursor | Ligand | Base | Time (min) | Conversion (%) | Reference |
| Acetophenone | [RuCl₂(PPh₃)₃] | L1 | KOH | 15 | 82 | [2] |
| Acetophenone | [RuCl₂(PPh₃)₃] | L2 | KOH | 15 | >99 | [2] |
| 4'-Chloroacetophenone | [RuCl₂(PPh₃)₃] | L2 | KOH | 30 | >99 | [2] |
| Cyclohexanone | [RuCl₂(PPh₃)₃] | L2 | KOH | 60 | 95 | [2] |
Table 2: Representative results for Ruthenium-catalyzed transfer hydrogenation. L1 and L2 represent different NNN-type pyridinyl-amine ligands. Data is illustrative based on findings for similar systems.[2]
Proposed Catalytic Cycle Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride
Welcome to the technical support center for the purification of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflows effectively.
Understanding the Molecule and Potential Impurities
N-methyl-1-(pyridin-4-yl)methanamine hydrochloride is a salt of a secondary amine. The pyridine ring introduces basicity, and the secondary amine is also basic. The hydrochloride salt form is generally a crystalline solid with higher water solubility and a higher melting point compared to its free base, which is often a liquid or low-melting solid.
The most common synthetic route to N-methyl-1-(pyridin-4-yl)methanamine involves the reaction of 4-(chloromethyl)pyridine with methylamine.[1] Understanding this synthesis allows us to anticipate potential impurities:
-
Unreacted Starting Materials: Residual 4-(chloromethyl)pyridine hydrochloride and methylamine.
-
Over-alkylation Products: Formation of a tertiary amine, N,N-dimethyl-1-(pyridin-4-yl)methanamine.
-
Solvent and Reagent Residues: Solvents used in the reaction and work-up, as well as any excess reagents.
-
Degradation Products: Potential decomposition products if the reaction or purification conditions are too harsh.
The choice of purification method will depend on the nature and quantity of these impurities.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and will not crystallize | - The melting point of the compound is below the boiling point of the solvent.[2]- The solution is supersaturated.- High concentration of impurities. | - Convert the freebase to its hydrochloride salt to increase the melting point and facilitate crystallization.[2]- Try a solvent with a lower boiling point.- Add a seed crystal to induce crystallization.[2]- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[2]- Perform a preliminary purification step like acid-base extraction to remove gross impurities. |
| Low yield after recrystallization | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).- Allow adequate time for cooling and consider using an ice bath to maximize crystal formation.[2] |
| Poor purity after recrystallization | - Crystallization occurred too rapidly, trapping impurities within the crystal lattice.- The chosen solvent does not effectively differentiate between the solubility of the product and impurities. | - Ensure the cooling process is slow.[2]- Try a different recrystallization solvent or a mixture of solvents.[2]- Consider a second recrystallization if purity is still not satisfactory. |
| Peak tailing in HPLC analysis | - Strong interaction between the basic pyridine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[3] | - Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[3]- Lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups.[3] |
| Compound decomposes on silica gel column | - The acidic nature of silica gel is catalyzing the degradation of the amine. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.[2]- Use a less acidic stationary phase like neutral alumina.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude N-methyl-1-(pyridin-4-yl)methanamine hydrochloride?
A1: For crude material, an acid-base extraction is an excellent first step to remove non-basic organic impurities.[4][5] The hydrochloride salt is water-soluble, while neutral organic impurities will remain in an organic solvent.
Q2: How do I perform an acid-base extraction for this compound?
A2:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with dilute hydrochloric acid (e.g., 1 M HCl). The N-methyl-1-(pyridin-4-yl)methanamine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Separate the aqueous layer.
-
To recover the free base, make the aqueous layer alkaline (pH > 10) by adding a strong base like sodium hydroxide.
-
Extract the liberated free amine with a fresh portion of organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent. The free amine can then be converted back to the hydrochloride salt for crystallization.
Q3: What is a good solvent system for recrystallizing N-methyl-1-(pyridin-4-yl)methanamine hydrochloride?
A3: For amine hydrochloride salts, polar solvents are generally a good starting point. Consider the following:
-
Single Solvents: Methanol or ethanol are often suitable.[6]
-
Mixed Solvents: A mixture of a polar solvent in which the salt is soluble (e.g., ethanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether) can be very effective.[2] The product is dissolved in a minimal amount of the hot polar solvent, and the non-polar solvent is added dropwise until turbidity persists, followed by slow cooling.
Q4: When should I use column chromatography?
A4: Column chromatography is ideal for separating impurities with similar polarities to your product, such as the over-alkylation byproduct (tertiary amine).[4] A typical system would involve a silica gel stationary phase and a mobile phase gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), with a small amount of triethylamine added to the mobile phase to prevent peak tailing.[3][4]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes you have the crude N-methyl-1-(pyridin-4-yl)methanamine hydrochloride as a solid.
-
Solvent Selection: Start by testing the solubility of a small amount of your crude material in various solvents (e.g., methanol, ethanol, isopropanol) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography (of the free base)
This protocol is for purifying the free base form of N-methyl-1-(pyridin-4-yl)methanamine.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). Pack a column with the slurry.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) containing 0.1-1% triethylamine.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Visualization of Purification Workflow
Caption: A decision workflow for the purification of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride.
References
- BenchChem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem. Accessed February 22, 2024.
- BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem. Accessed February 22, 2024.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Du, Q. Z., Zhang, T. Y., & Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Filo. Accessed February 22, 2024.
- Gerhardt, W. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
- ChemicalBook. N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4. ChemicalBook. Accessed February 22, 2024.
- BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem. Accessed February 22, 2024.
- BenchChem. Technical Support Center: Purification of Secondary Alkyl Amines. BenchChem. Accessed February 22, 2024.
- Sberna, G., Catto, M., Carotti, A., & Leonetti, F. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules (Basel, Switzerland), 26(21), 6432.
- Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. Vysus Group. Accessed February 22, 2024.
- Scribd. Amine Treating - Troubleshooting Guide. Scribd. Accessed February 22, 2024.
- ResearchGate. (2021, July 30). How to remove pyridine when I use it as solvent?
- The Organic Chemistry Tutor. (2022, June 7).
- Sulfur Recovery Engineering Inc. Amine Troubleshooting. Sulfur Recovery Engineering Inc. Accessed February 22, 2024.
- ECHEMI. (n.d.). Purification of Hydrochloride. ECHEMI. Accessed February 22, 2024.
- Le, C. M., Le, T. N., & Le, T. P. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein journal of organic chemistry, 18, 218–224.
- ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis?
- CymitQuimica. CAS 3731-53-1: 4-Pyridinemethanamine. CymitQuimica. Accessed February 22, 2024.
- Sigma-Aldrich. N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4. Sigma-Aldrich. Accessed February 22, 2024.
- BenchChem. The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical. BenchChem. Accessed February 22, 2024.
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
- Koenig, K. E., & Bock, M. G. (1995). U.S. Patent No. 5,382,685. Washington, DC: U.S.
- Ghorbani-Vaghei, R., & Veisi, H. (2017). Picolylamine–Ni(ii)
- BenchChem. Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. BenchChem. Accessed February 22, 2024.
- National Center for Biotechnology Information. (n.d.). Pyridin-4-ylmethanamine hydrochloride. PubChem. Accessed February 22, 2024.
- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
- Sigma-Aldrich. 2-Picolylamine for HPLC derivatization, LiChropur , = 98.0 GC 3731-51-9. Sigma-Aldrich. Accessed February 22, 2024.
Sources
- 1. N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4 [m.chemicalbook.com]
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- 4. benchchem.com [benchchem.com]
- 5. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization of Pyridine Amine Hydrochlorides
The following technical guide is designed for the Senior Application Scientist persona, addressing researchers and drug development professionals. It synthesizes thermodynamic principles with practical troubleshooting workflows.
Topic: Resolving Solubility and Phase Separation Issues of Pyridine Amine Hydrochlorides in Aqueous Media Version: 2.1 (Current) Audience: Pharmaceutical Scientists, Process Chemists, Formulation Engineers
Executive Summary: The Pyridine Amine Paradox
Pyridine amine hydrochlorides present a unique solubility profile compared to standard aliphatic amine salts. While the protonation of the pyridine ring nitrogen (typically pKa 6.0–9.1 depending on substitution) generally confers water solubility, these salts frequently exhibit non-Arrhenius solubility behavior and Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
This guide addresses the three primary failure modes:
-
The Common Ion Effect: Counter-intuitive precipitation upon acidification.
-
pH-Dependent Disproportionation: Free-base crashing upon dilution.
-
Oiling Out: Formation of a solute-rich liquid phase inhibiting crystallization.
Diagnostic Workflow
Before attempting remediation, identify the thermodynamic driver of the instability using the logic flow below.
Figure 1: Diagnostic decision tree for isolating the physicochemical cause of solubility failure in pyridine amine salts.
Troubleshooting Guide (Q&A)
Issue 1: Precipitation Upon Acidification (The Common Ion Effect)[1][2]
User Question: I added 1M HCl to my pyridine amine solution to ensure it stays protonated, but a white solid precipitated immediately. Shouldn't acid increase solubility?
Technical Analysis:
Not always.[1][2][3][4] While acid ensures protonation (
Corrective Protocol:
-
Calculate the Critical Chloride Concentration: Determine the limit where
triggers precipitation using the estimated . -
Switch to Counter-ions: If high acidity is required for stability but chloride sensitivity is high, switch to a counter-ion with a higher
(e.g., Methanesulfonate or Tosylate), provided they are pharmaceutically acceptable. -
Back-Titration: Do not add excess HCl "blindly." Add stoichiometric HCl (1.05 eq) relative to the amine, then adjust pH using a non-common ion buffer if necessary (though this is rare for HCl salts).
Issue 2: Precipitation Upon Dilution (pH-Max Violation)
User Question: My stock solution (100 mg/mL in 0.1N HCl) is clear. When I dilute it 10-fold with water for an assay, it becomes cloudy.
Technical Analysis:
You have crossed the
-
Mechanism: Pyridine amines are weak bases. Your stock solution has a low pH (stabilizing the salt). Diluting with water raises the pH. If the pH rises above the
(the pH where solubility of salt = solubility of free base), the thermodynamic equilibrium shifts to the poorly soluble free base. -
Equation:
Corrective Protocol:
-
Buffer the Diluent: Never dilute a weak base salt with pure water. Use a buffer matching the pH of the stock solution (e.g., pH 2–3 phosphate or acetate buffer).
-
Determine
: Run the pH-Solubility Profiling Experiment (see Section 5) to define the safe operating window.
Issue 3: "Oiling Out" Instead of Dissolving/Crystallizing
User Question: During recrystallization, my product separates as a sticky oil at the bottom of the flask rather than forming crystals.
Technical Analysis:
This is Liquid-Liquid Phase Separation (LLPS). It occurs when the attractive forces between solute molecules are stronger than solute-solvent interactions, but the temperature is too high for the crystal lattice to form. This is common with pyridine amines due to
Corrective Protocol:
-
The "Cloud Point" Method:
-
Heat the mixture until the oil dissolves (one phase).
-
Cool extremely slowly (0.1°C/min).
-
Seeding: Add seed crystals of the pure salt before the oiling temperature is reached.
-
-
Anti-Solvent Modification: If using water/ethanol, increase the ethanol content. Oiling out is often driven by the "hydrophobic effect" of the pyridine ring in highly aqueous environments.
-
High-Shear Mixing: Vigorous agitation during the cooling phase can prevent oil coalescence and promote nucleation.
Quantitative Data: Solubility Drivers
Table 1 summarizes how different parameters influence the solubility of Pyridine Amine HCl.
| Parameter | Effect on Solubility | Mechanism |
| pH < | High (Salt dominant) | Protonation of pyridine N ( |
| pH > | Low (Free Base) | Deprotonation leads to neutral, lipophilic species. |
| Excess | Decreases | Common Ion Effect ( |
| Temperature | Increases (usually) | Endothermic dissolution ( |
| LogP (Lipophilicity) | Decreases | Hydrophobic substituents (e.g., halogens, alkyls) reduce aqueous affinity. |
Experimental Protocols
Protocol A: Determination of (The "Safe Zone")
Objective: Define the pH limit where the salt converts to the free base.
-
Preparation: Prepare a supersaturated suspension of the Pyridine Amine HCl in water.
-
Titration:
-
Aliquot the suspension into 5 vials.
-
Adjust pH of vials to 1.0, 2.0, 3.0, 4.0, and 5.0 using NaOH or HCl.
-
-
Equilibration: Shake at 25°C for 24 hours.
-
Analysis:
-
Filter supernatant (0.45 µm PTFE filter).
-
Measure concentration via HPLC-UV.
-
Measure final pH of the solution.
-
-
Plotting: Plot Solubility (Y-axis) vs. Final pH (X-axis). The inflection point where solubility drops precipitously is
.
Protocol B: Resolving Oiling Out via Temperature Cycling
Objective: Convert an oiled-out phase into a crystalline solid.
-
Dissolution: Heat the aqueous mixture until the oil phase fully dissolves (Clear point).
-
Cycling:
-
Cool to
(just above where oiling starts). -
Add Seed Crystals (1% w/w).
-
Hold temperature for 1 hour to allow crystal growth.
-
Cool slowly (5°C/hour) to room temperature.
-
-
Observation: If oil droplets form, reheat slightly to redissolve them, then cool more slowly.
Advanced FAQs
Q: Why is 4-Aminopyridine HCl more stable than Pyridine HCl?
A: Resonance. In 4-aminopyridine, the exocyclic amine pushes electron density into the ring, making the ring nitrogen significantly more basic (
Q: Can I use sonication to dissolve the salt? A: Use caution. Sonication generates heat, which might temporarily dissolve the salt. However, if the solution is supersaturated, it may precipitate or oil out immediately upon stopping. Sonication is better for breaking up oil droplets during crystallization than for thermodynamic solubility measurements.
References
-
Miyazaki, S., et al. (1981).[3] "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of Pharmaceutical Sciences. Link
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[4][11] Advanced Drug Delivery Reviews. Link
-
Paulekuhn, G. S., et al. (2007). "Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database." Journal of Medicinal Chemistry. Link
- Cited for: Salt selection st
-
Molecular Pharmaceutics. (2021). "Effect of Excipients on Salt Disproportionation during Dissolution." Link
-
PubChem. "4-Aminopyridine Hydrochloride Compound Summary." Link
- Cited for: Physicochemical properties of aminopyridines.
Sources
- 1. physicsforums.com [physicsforums.com]
- 2. reddit.com [reddit.com]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. jchemlett.com [jchemlett.com]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. pharxmonconsulting.com [pharxmonconsulting.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
overcoming steric hindrance in reactions involving N-methyl-pyridin-4-ylmethanamine
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Overcoming Steric & Electronic Challenges with N-methyl-pyridin-4-ylmethanamine
Executive Summary & Molecule Profile
Molecule: N-methyl-1-(pyridin-4-yl)methanamine (CAS: 6971-44-4) Synonyms: N-methyl-4-picolylamine, 4-(methylaminomethyl)pyridine.
The Dual Challenge: Researchers working with this scaffold often misdiagnose reaction failures as simple "steric hindrance." In reality, this molecule presents a synergistic hurdle:
-
Steric Bulk (Secondary Amine): While the methyl group is small, the 4-picolyl group adds significant rotational volume. When coupled with bulky electrophiles (e.g., ortho-substituted benzoic acids or aryl halides), the nucleophilic attack is kinetically retarded.
-
Catalyst Poisoning (Pyridine Nitrogen): In metal-catalyzed cross-couplings (Buchwald-Hartwig), the pyridine nitrogen acts as a competitive ligand, binding to the metal center (Pd) and shutting down the catalytic cycle. This is often mistaken for low reactivity.
This guide provides optimized protocols to bypass both mechanisms.
Module 1: Amide Coupling (The Steric Battle)
User Query: "I am trying to couple N-methyl-pyridin-4-ylmethanamine with an ortho-substituted benzoic acid using EDC/HOBt, but yields are <20%. Is the amine too hindered?"
Diagnosis: Standard carbodiimide couplings (EDC/DCC) are insufficient for electron-deficient or sterically hindered secondary amines. The ortho-substituent on your acid creates a "steric wall," and the secondary amine cannot penetrate the active ester intermediate effectively.
Troubleshooting & Solutions:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Why? |
| Coupling Reagent | EDC/HOBt or HBTU | HATU or COMU | HATU generates a highly reactive aza-benzotriazole ester that reacts faster than the O-acylisourea from EDC. |
| Additive | None or HOBt | HOAt (1-Hydroxy-7-azabenzotriazole) | The pyridine nitrogen in HOAt assists amine approach via the "neighboring group effect," accelerating the rate by ~10-100x. |
| Base | Triethylamine (TEA) | DIPEA (Hünig's Base) or TMP (Collidine) | DIPEA is non-nucleophilic and prevents racemization/side-reactions better than TEA. |
| Solvent | DCM or THF | DMF or NMP | Polar aprotic solvents stabilize the polar transition state of the acylation. |
Protocol 1: High-Steric Amide Coupling Use this for coupling with ortho-substituted or bulky aliphatic acids.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes at Room Temperature (RT). Note: The solution should turn yellow/orange.
-
Amine Addition: Add N-methyl-pyridin-4-ylmethanamine (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C or use Microwave irradiation (60°C, 30 mins).
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine. Caution: Do not use acidic washes (1N HCl) as the pyridine moiety will protonate and extract into the aqueous layer.
Module 2: Buchwald-Hartwig Amination (The Coordination Trap)
User Query: "My reaction with an aryl bromide stalls using Pd(PPh3)4 or Pd(dppf)Cl2. I see starting material and some dehalogenated arene. Is the pyridine poisoning the catalyst?"
Diagnosis: Yes. The pyridine nitrogen (pKa ~5.2) binds to the unsaturated Pd(0) species, preventing oxidative addition or displacing the phosphine ligand. Furthermore, secondary amines require specific steric bulk on the ligand to facilitate the difficult reductive elimination step.
Troubleshooting & Solutions:
-
Ligand Choice is Critical: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands). These are bulky enough to:
-
Prevent the pyridine N from binding to Pd.
-
Force the secondary amine and aryl group together for reductive elimination.
-
-
Base Selection: Weak bases (Carbonates) are often too slow. Strong bases (NaOtBu) are preferred unless functional groups forbid them.
Decision Matrix for Ligands:
| Substrate Class | Recommended Ligand | Catalyst Precursor |
| Aryl Bromides/Triflates | RuPhos | RuPhos-Pd-G4 |
| Aryl Chlorides | BrettPhos or AdBrettPhos | BrettPhos-Pd-G4 |
| Heteroaryl Halides | tBuXPhos | tBuXPhos-Pd-G3 |
Protocol 2: Poison-Resistant Cross-Coupling
-
Setup: In a glovebox or under strict Argon flow, charge a vial with:
-
Aryl Halide (1.0 equiv)
-
N-methyl-pyridin-4-ylmethanamine (1.2 equiv)
-
NaOtBu (1.4 equiv) [Substitute with Cs₂CO₃ if ester/nitrile present]
-
RuPhos-Pd-G4 (2–5 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed). Concentration: 0.2 M.
-
Reaction: Seal and heat to 80–100°C for 12 hours.
-
Tip: If the reaction turns black (Pd black precipitation) early, the catalyst is decomposing. Lower temp to 80°C and increase catalyst loading, or switch to the even bulkier BrettPhos .
-
Module 3: Nucleophilic Substitution (SNAr)
User Query: "Reaction with 2,4-dichloropyrimidine is sluggish. Should I use a Lewis Acid?"
Diagnosis: Lewis acids will likely coordinate to the pyridine ring of your amine, deactivating it further. The issue is the nucleophilicity of the secondary amine.[1][2][3]
Optimization:
-
Solvent: Switch to DMSO or NMP . These solvents enhance the nucleophilicity of the amine via specific solvation effects.
-
Leaving Group: If possible, use the Fluoro- analog (e.g., 2,4-difluoropyrimidine). The SNAr reaction is faster with Fluorine due to the higher electronegativity stabilizing the Meisenheimer complex.
-
Scavenger: Use DIPEA (2-3 equiv) to neutralize the generated acid. Inorganic bases (K₂CO₃) can be used but solubility in DMSO is limited; fine milling helps.
Visual Troubleshooting Guides
Figure 1: Reaction Condition Decision Tree
Caption: Decision workflow for selecting reagents based on electrophile steric demand and reactivity.
Figure 2: The "Poisoning" Mechanism vs. Solution
Caption: Visualization of how bulky ligands (right) prevent pyridine coordination (left), enabling the desired amine coupling.
References
-
Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Buchwald-Hartwig Ligand Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[4] Link
-
Overcoming Steric Hindrance in Amination: Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. Link
-
Pyridine Poisoning: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8] Reaction intermediates and structure-activity relationships in the formation of alkylamines from aryl halides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
HATU/HOAt Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link
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- 2. researchgate.net [researchgate.net]
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- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Drying Protocols for N-methyl-1-(pyridin-4-yl)methanamine Hydrochloride
Welcome to the technical support guide for handling and drying N-methyl-1-(pyridin-4-yl)methanamine hydrochloride. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound. As an amine hydrochloride salt, this compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Improper drying can lead to inaccurate sample weighing, downstream reaction failures, and degradation of the material. This guide offers robust protocols, troubleshooting advice, and validation methods to ensure your material is suitable for its intended use.
Frequently Asked Questions (FAQs)
Q1: My N-methyl-1-(pyridin-4-yl)methanamine hydrochloride appears clumpy and difficult to handle. What is the cause?
This is a classic sign of moisture absorption. Amine hydrochloride salts are often hygroscopic, and exposure to atmospheric humidity can cause the fine powder to deliquesce or form clumps.[1] This not only makes accurate weighing challenging but can also impact the material's chemical stability. Employing proper drying and handling protocols is critical to mitigate these effects.[1]
Q2: What are the recommended methods for drying this salt, and how do I choose the right one?
The choice of drying method depends on your sample's thermal sensitivity, the required level of dryness, and the equipment available. The three primary recommended methods are:
-
Vacuum Oven Drying: The most effective and recommended method. It uses a combination of moderate heat and reduced pressure to efficiently remove water and residual solvents at temperatures low enough to prevent thermal degradation.[2]
-
Vacuum Desiccator: A very gentle method ideal for heat-sensitive materials. It relies solely on a vacuum and a desiccant at room temperature, minimizing the risk of oxidation or decomposition, though it is significantly slower than oven methods.[2]
-
Standard Laboratory Oven: A fast and accessible method, but it carries the highest risk. The higher temperatures required in the absence of a vacuum can lead to oxidation (discoloration) or thermal decomposition.[2] This method should be used with extreme caution.
Q3: What is a safe temperature range for drying N-methyl-1-(pyridin-4-yl)methanamine hydrochloride?
To minimize the risk of thermal decomposition, a conservative temperature range of 60-80°C is recommended when using a vacuum oven.[2] This temperature is generally sufficient to remove common solvents and water under vacuum without approaching the compound's decomposition point. If discoloration or melting is observed, the temperature should be reduced immediately.
Q4: How can I be certain that my sample is completely dry?
Visual inspection is not sufficient. The dryness of your sample must be confirmed using analytical techniques. The most common and reliable methods are:
-
Headspace Gas Chromatography (HS-GC): The gold standard for identifying and quantifying residual volatile organic solvents to ensure they are within acceptable limits as per ICH guidelines.[3][4][5]
-
Karl Fischer Titration: The most accurate method for quantifying water content.
-
Loss on Drying (LOD): A simpler method that measures the total mass change upon heating. While useful, it is non-specific and cannot distinguish between water and other volatile solvents.[6]
Q5: What are the best practices for handling and storing the dried salt?
Once dried, the hygroscopic nature of the salt necessitates careful handling to prevent reabsorption of moisture.
-
Cooling: Always cool the dried sample to room temperature inside a desiccator over a fresh desiccant (e.g., silica gel, phosphorus pentoxide).[2] Cooling in ambient air will immediately compromise its dryness.
-
Transfer: Perform transfers in an environment with controlled low humidity, such as a glovebox purged with nitrogen or argon, if possible.
-
Storage: Immediately transfer the cooled, dry salt to a tightly sealed, light-resistant container. Using a container with a PTFE-lined cap is recommended. For long-term storage, placing this primary container inside a secondary container with a desiccant is an excellent practice.
Decision Workflow for Selecting a Drying Protocol
The following diagram outlines a logical decision-making process for choosing the most appropriate drying method for your specific needs.
Caption: A decision tree to guide the selection of the optimal drying protocol.
Detailed Experimental Protocols
Protocol 1: Vacuum Oven Drying (Recommended Method)
This protocol is the preferred method for its efficiency and control, minimizing the risk of product degradation.[2]
Methodology:
-
Preparation: Spread the N-methyl-1-(pyridin-4-yl)methanamine hydrochloride salt in a thin, even layer on a clean, dry, vacuum-safe glass dish (e.g., a crystallization dish). A thin layer maximizes the surface area for efficient drying.
-
Loading: Place the dish inside the vacuum oven and ensure the door is sealed tightly.
-
Drying Cycle:
-
Begin to apply vacuum to the oven chamber.
-
Once a stable vacuum is achieved (e.g., <10 mbar), set the oven temperature to 60-80°C .
-
Dry for a minimum of 4-8 hours. The exact duration will depend on the sample quantity, solvent residue, and vacuum level.
-
-
Cooling:
-
Turn off the heat and allow the oven to cool completely to room temperature while still under vacuum.
-
Once cooled, slowly vent the oven with a dry, inert gas such as nitrogen or argon. Venting with ambient air will introduce moisture.
-
-
Storage: Immediately transfer the dried salt to a tightly sealed container and place it within a desiccator for storage.
Protocol 2: Vacuum Desiccator Drying (Gentle Method)
This method is best suited for small, highly sensitive samples where the risk of thermal degradation must be completely avoided.
Methodology:
-
Preparation: Ensure the desiccator contains a fresh, active desiccant (e.g., phosphorus pentoxide for maximum efficiency or indicating silica gel).
-
Loading: Spread the salt in a thin layer on a watch glass or crystallization dish and place it on the desiccator plate.
-
Drying Cycle: Seal the desiccator and carefully apply a vacuum from a vacuum pump. Allow the sample to dry under static vacuum at room temperature.
-
Duration: This method is slow and may require 24-72 hours or longer to achieve sufficient dryness. The progress should be monitored by analytical testing if possible.
-
Storage: To access the sample, slowly vent the desiccator with dry inert gas. Immediately seal the sample in an appropriate storage container.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Product Discoloration (Yellowing/Browning) | Oxidation or minor thermal decomposition. | 1. Reduce Oven Temperature: Lower the temperature to the minimum effective level (e.g., 50-60°C).[2]2. Ensure Inert Atmosphere: Backfill the vacuum oven with nitrogen or argon to prevent oxidation.[2] |
| Product Melts or Fumes | The drying temperature is too high, approaching the compound's melting or decomposition point. | 1. Immediately and safely remove from heat. 2. Switch to a gentler method: Use a vacuum oven at a much lower temperature or a vacuum desiccator at room temperature.[2] |
| Fails Analytical Test for Dryness (e.g., High Water Content) | 1. Insufficient drying time.2. Sample layer was too thick.3. Inefficient vacuum. | 1. Increase Drying Time: Extend the drying cycle by several hours.2. Reduce Sample Thickness: Spread the material into a thinner layer to improve solvent/water escape.3. Check Equipment: Ensure the vacuum pump is functioning correctly and oven seals are intact. |
| Inconsistent Drying Results Between Batches | Variations in ambient humidity during handling and transfer, or inconsistent drying parameters. | 1. Standardize Handling: Handle the material in a controlled environment (low humidity) if possible.2. Standardize Protocol: Ensure the exact same temperature, vacuum level, and time are used for every batch. |
Workflow for Drying and Validation
This diagram illustrates the complete, self-validating workflow from receiving a wet sample to its final, quality-controlled storage.
Caption: A complete workflow from sample preparation through drying, handling, and analytical validation.
References
-
SciSpace. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pak. J. Pharm. Sci., Vol.22, No.4, October 2009, pp.410-414. Retrieved from [Link]
-
Tan, S. W., & Tey, B. T. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1209. Retrieved from [Link]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13–26. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide. Retrieved from [Link]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
-
Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the rigorous and unambiguous characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. N-methyl-1-(pyridin-4-yl)methanamine hydrochloride, a substituted pyridine derivative, serves as a critical building block in the synthesis of various biologically active molecules.[1][2] Its purity and structural integrity directly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal methods such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the cornerstone technique for the structural confirmation of organic molecules in solution.[3] Its power lies in providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a compound like N-methyl-1-(pyridin-4-yl)methanamine hydrochloride, ¹H NMR offers a rapid and non-destructive method to verify its identity and assess its purity in a single experiment.
The hydrochloride salt form introduces specific spectral changes compared to the free base. The protonation of the highly basic pyridine nitrogen atom leads to a significant downfield shift of the aromatic proton signals due to the increased electron-withdrawing effect of the positively charged nitrogen. Similarly, the protonation of the secondary amine will also influence the chemical shifts of the adjacent methylene and methyl protons.
Interpreting the ¹H NMR Spectrum
A representative ¹H NMR spectrum of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride in a suitable deuterated solvent, such as D₂O or DMSO-d₆, would exhibit the following key features:
-
Pyridyl Protons (Ar-H): Two distinct signals corresponding to the protons on the pyridine ring. Due to the symmetry of the 4-substituted ring, two sets of chemically equivalent protons are expected. The protons ortho to the nitrogen (H-2 and H-6) will appear as a doublet downfield (typically δ 8.5-8.8 ppm) due to the strong deshielding effect of the protonated nitrogen. The protons meta to the nitrogen (H-3 and H-5) will also appear as a doublet, but at a slightly upfield position (typically δ 7.8-8.1 ppm). The coupling between these adjacent protons (³JHH) will result in a characteristic doublet of doublets or two distinct doublets.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group connecting the pyridine ring and the secondary amine. This signal is expected in the range of δ 4.0-4.5 ppm. The absence of coupling indicates no adjacent protons.
-
N-Methyl Protons (-CH₃): A singlet representing the three protons of the methyl group attached to the nitrogen atom. This signal will typically appear in the range of δ 2.5-3.0 ppm.
-
Amine Proton (-NH-): The proton on the secondary amine will be present, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may also exchange with residual water in the solvent, leading to a broad signal or its disappearance.
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride.
Objective: To confirm the chemical structure and assess the purity of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride.
Materials:
-
N-methyl-1-(pyridin-4-yl)methanamine hydrochloride sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the N-methyl-1-(pyridin-4-yl)methanamine hydrochloride sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-45 degrees)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16, depending on sample concentration)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the peak multiplicities (singlet, doublet, etc.) and coupling constants.
-
Visualization of the Experimental Workflow
Caption: Workflow for ¹H NMR analysis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride.
A Comparative Analysis of Characterization Techniques
While ¹H NMR is indispensable for structural confirmation, a multi-technique approach provides a more comprehensive characterization, especially in a drug development context where purity and identity are critically regulated.[4][5]
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Connectivity, chemical environment of protons, stereochemistry, and quantitative purity against a standard.[3] | Rapid, non-destructive, structurally informative, and provides a holistic view of the sample. | Lower sensitivity compared to HPLC, and complex mixtures can lead to overlapping signals. |
| ¹³C NMR | Number and chemical environment of unique carbon atoms. | Complements ¹H NMR by providing a carbon backbone "fingerprint". | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[6] | High sensitivity, provides molecular weight confirmation, and can be coupled with chromatography (LC-MS) for mixture analysis. | Provides limited structural information on its own, and isomers may not be distinguishable without fragmentation analysis. |
| HPLC | Purity assessment, quantification of impurities, and separation of closely related substances.[3][7] | High sensitivity and resolution for separating impurities, making it ideal for purity analysis. | Requires reference standards for impurity identification and quantification, and provides no direct structural information. |
Logical Framework for Method Selection
The choice of analytical technique is dictated by the specific question being addressed. For initial structural confirmation, ¹H NMR is the primary tool. For high-sensitivity purity analysis, HPLC is superior. Mass spectrometry is crucial for confirming the molecular weight. A combined approach is often the most robust strategy.
Caption: Logical guide for selecting analytical methods for characterization.
Conclusion
The comprehensive characterization of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride relies on the strategic application of multiple analytical techniques. ¹H NMR spectroscopy serves as the foundational method for unequivocal structural identification and a preliminary assessment of purity. However, for rigorous quality control and in-depth impurity profiling, it should be complemented by high-sensitivity separation techniques like HPLC and definitive molecular weight determination by mass spectrometry. This integrated analytical approach ensures the identity, purity, and quality of this important chemical intermediate, thereby upholding the standards of scientific integrity in research and drug development.
References
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Parida, R. K., et al. (2016). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
Stenutz, R. (n.d.). pyridin-4-ylmethanamine. Retrieved from [Link]
Sources
- 1. CAS 3731-53-1: 4-Pyridinemethanamine | CymitQuimica [cymitquimica.com]
- 2. pyridin-4-ylmethanamine [stenutz.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Mass Spectrometry Fragmentation of N-methyl-pyridin-4-ylmethanamine
[1]
Executive Summary & Chemical Context
N-methyl-pyridin-4-ylmethanamine (also known as N-methyl-4-picolylamine) is a critical pyridine building block used in the synthesis of kinase inhibitors and coordination ligands.[1] Its structural integrity is defined by a secondary amine side chain attached to the C4 position of a pyridine ring via a methylene bridge.
In mass spectrometry, this compound exhibits a distinct fragmentation behavior governed by benzylic-type activation and nitrogen-directed charge localization .[1] Understanding these patterns is essential for distinguishing it from its regioisomers (2- and 3-substituted analogues), which is a common challenge in purity profiling and metabolite identification.[1]
Compound Profile
| Property | Detail |
| IUPAC Name | N-methyl-1-(pyridin-4-yl)methanamine |
| CAS Number | 6971-44-4 |
| Formula | C |
| Exact Mass | 122.0844 Da |
| [M+H] | 123.0917 m/z |
Mechanistic Fragmentation Analysis
The fragmentation of N-methyl-pyridin-4-ylmethanamine under Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI) follows predictable pathways driven by the stability of the pyridyl-methyl cation and the immonium ion.[1]
Primary Pathway: Benzylic-Type Cleavage (α-Cleavage)
Upon ionization, the positive charge often localizes on the more basic aliphatic amine nitrogen.[1] However, the stability of the aromatic system drives cleavage at the benzylic position (the C-N bond of the side chain).
-
Precursor Ion: [M+H]
at m/z 123.[1] -
Loss of Methylamine: Heterolytic cleavage of the side chain C-N bond expels neutral methylamine (CH
NH , 31 Da). -
Product Ion: Formation of the pyridyl-methyl cation at m/z 92 .[1] This ion often rearranges to a stable azatropylium species (7-membered ring), a hallmark of alkyl-substituted pyridines.[1]
Secondary Pathway: Immonium Ion Formation
Alternatively, charge retention on the aliphatic amine fragment leads to the formation of a low-mass diagnostic ion.
-
Fragment: N-methylmethaniminium ion (CH
=NH -CH ).[1] -
Observed Mass: m/z 44 .
-
Significance: This peak confirms the presence of the N-methyl-aminomethyl substructure.[1]
Tertiary Pathway: Ring Degradation
High-energy collisions (higher CE in MS/MS) cause the pyridine ring itself to fragment, typically losing neutral hydrogen cyanide (HCN, 27 Da).
-
Transition: m/z 92
m/z 65 (C H analogue).
Comparative Analysis: 4-Isomer vs. Alternatives
A critical analytical requirement is distinguishing the 4-isomer from its regioisomers (2- and 3-picolylamines).[1] The "performance" of the MS method is defined by its ability to resolve these structures.
Comparison Table: Isomer Differentiation
| Feature | Target: 4-Isomer (Para-like) | Alternative: 2-Isomer (Ortho-like) | Differentiation Logic |
| Steric Environment | Unhindered side chain.[1] | Side chain adjacent to Ring N. | 2-isomer allows "Ortho Effect" mechanisms.[1] |
| Dominant Fragment | m/z 92 (Azatropylium).[1] | m/z 92 (Azatropylium) + m/z 107.[1] | 2-isomer often shows enhanced H-transfer loss due to proximity.[1] |
| Secondary Ion | m/z 44 (Strong).[1] | m/z 44 (Variable). | 4-isomer favors direct bond scission; 2-isomer may cyclize.[1] |
| [M-15] | Moderate intensity.[1] | Higher intensity.[1] | 2-isomer stabilizes the cation via Ring N interaction.[1] |
Diagnostic Performance
-
The 4-Isomer produces a "cleaner" spectrum dominated by simple bond scissions (m/z 92, 44).[1]
-
The 2-Isomer exhibits complex rearrangement ions due to the interaction between the side-chain amine hydrogen and the pyridine ring nitrogen (McClafferty-like rearrangements), often resulting in unique abundance ratios for the [M-NH2CH3] fragment.[1]
Visualized Fragmentation Pathways
The following diagram illustrates the specific fragmentation tree for N-methyl-pyridin-4-ylmethanamine, highlighting the transition from the parent ion to the diagnostic fragments.
Caption: Figure 1. ESI-MS/MS fragmentation pathway of N-methyl-pyridin-4-ylmethanamine showing primary diagnostic ions.
Experimental Protocol: Validation Workflow
To reproduce these results and validate the identity of the compound, follow this self-validating protocol.
Reagents & Preparation
-
Solvent: LC-MS grade Methanol with 0.1% Formic Acid (promotes protonation).[1]
-
Concentration: Prepare a 1 µg/mL working solution. Avoid high concentrations to prevent dimer formation ([2M+H]
at m/z 245).[1]
Instrument Parameters (ESI-Q-TOF or Triple Quad)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE):
Step-by-Step Workflow
Caption: Figure 2. Standardized workflow for MS characterization and isomer differentiation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81436, N-Methyl-1-(pyridin-4-yl)methanamine.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. N-Methyl-4-pyridinamine (Isomer Comparison Data). Retrieved from [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.[1] (Standard reference for benzylic and alpha-cleavage mechanisms).[1]
Comparative Stability Guide: N-Methyl-4-Picolylamine (Free Base vs. Hydrochloride Salt)
Executive Summary
The Bottom Line: For long-term storage and inventory management, N-methyl-4-picolylamine dihydrochloride is the superior form due to its crystalline stability and resistance to oxidative degradation. The free base is a reactive liquid prone to rapid quality deterioration (N-oxidation and carbamate formation) upon exposure to air.
-
Select the Free Base (CAS 6971-44-4) only for immediate use in nucleophilic substitutions or metal coordination where proton presence is detrimental.
-
Select the Hydrochloride Salt (CAS 18205-56-6) for bulk storage, precise weighing, and shelf-stability.
Chemical Profile & Physical Specifications[1][2][3][4][5][6][7][8][9]
The structural distinction lies in the protonation of the amine nitrogens. The free base possesses an active secondary amine and a pyridine nitrogen, both available for reaction. The salt form protonates these sites, locking the molecule into a stable crystal lattice.
| Feature | Free Base | Dihydrochloride Salt |
| Chemical Name | N-Methyl-1-(pyridin-4-yl)methanamine | N-Methyl-1-(pyridin-4-yl)methanamine dihydrochloride |
| CAS Number | 6971-44-4 | 18205-56-6 |
| Molecular Weight | 122.17 g/mol | 195.09 g/mol |
| Physical State | Liquid / Low-melting solid | Crystalline Solid |
| Melting Point | ~86 °C (Boiling Point) / Liquid at RT | > 200 °C (Decomposes) |
| Hygroscopicity | Moderate (absorbs moisture) | High (Deliquescent if impure) |
| Air Stability | Poor (Oxidation/Carbonation) | Excellent |
| Storage | Inert gas (Ar/N2), 2–8 °C | Desiccator, Ambient Temp |
Critical Note on Isomers: Do not confuse this molecule with 4-(Methylamino)pyridine (CAS 1121-58-0), where the nitrogen is attached directly to the aromatic ring. The methylene bridge in N-methyl-4-picolylamine significantly alters basicity and reactivity.
Mechanistic Stability Analysis
The instability of the free base is driven by two primary mechanisms: Oxidative N-Dealkylation/N-Oxidation and Atmospheric Carboxylation .
Degradation Pathways (Free Base)
The secondary amine lone pair is a nucleophile. Upon exposure to atmospheric
Stabilization (HCl Salt)
Protonation of the secondary amine (
Visualization: Degradation vs. Stabilization Logic[11]
Figure 1: Mechanistic pathways showing susceptibility of the free base to environmental factors versus the blocked pathways in the hydrochloride salt.
Experimental Validation Protocols
As a scientist, you should not rely solely on vendor claims. Use these self-validating protocols to assess the quality of your specific batch.
Protocol A: Accelerated Stability Testing (Forced Degradation)
Objective: Quantify the rate of impurity formation under oxidative stress.
-
Preparation:
-
Sample A (Base): Dissolve 50 mg Free Base in MeCN.
-
Sample B (Salt): Dissolve 50 mg HCl Salt in MeCN:Water (90:10).
-
-
Stressing: Add 10 µL of 30%
to both samples. Heat to 40°C for 4 hours. -
Analysis: Analyze via HPLC-UV (254 nm).
-
Expected Result: Sample A will show significant peaks for Pyridine-N-oxide derivatives (Rt shift). Sample B will remain >98% intact due to protonation protecting the nitrogen.
-
Protocol B: Hygroscopicity Assessment (DVS Proxy)
Objective: Determine handling requirements for the salt.
-
Weighing: Place 1.0 g of HCl salt in an open weighing boat.
-
Exposure: Expose to ambient air (Relative Humidity >50%) for 24 hours.
-
Measurement: Reweigh at T=1h, T=4h, T=24h.
-
Threshold: A mass gain of >2% indicates the material is deliquescent and must be handled in a glovebox or rapid-transfer desiccator.
-
Handling & Storage Guidelines
For the Free Base (Liquid)
-
Primary Hazard: Air sensitivity.
-
Storage: Store under Argon or Nitrogen atmosphere. Seal caps with Parafilm. Keep refrigerated (2–8°C) to slow autoxidation.
-
Visual Indicator: Color change from Colorless/Pale Yellow
Dark Brown/Red indicates significant degradation.
For the Hydrochloride Salt (Solid)
-
Primary Hazard: Hygroscopicity.
-
Storage: Tightly sealed container with desiccant packets (Silica gel). Ambient temperature is acceptable, but cool storage extends shelf life indefinitely.
-
Handling: Weigh quickly. If the solid clumps or turns to paste, it has absorbed water. It can be dried under vacuum (
) at 40°C to restore stoichiometry.
Workflow: Converting Salt to Free Base
Since the salt is the preferred storage form, you will frequently need to convert it to the free base immediately before synthesis.
Reagents:
-
N-Methyl-4-picolylamine 2HCl
-
Saturated
or (1M) -
Dichloromethane (DCM) or Chloroform
-
Anhydrous
Figure 2: Standard operating procedure for liberating the reactive free base from the stable hydrochloride salt.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81436, N-Methyl-1-(pyridin-4-yl)methanamine. Retrieved from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12238841, Pyridin-4-ylmethanamine dihydrochloride. Retrieved from [Link]
-
Verma, S. et al. (2025). Influence of Positional Isomerism on Modulating Crystal Packing and Physicochemical Properties of New Picolylamine-Based Fully Organic Ionic Salts. ResearchGate. Retrieved from [Link]
-
PharmaOffer (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, authoritative, and practical framework for the proper disposal of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride, ensuring the safety of personnel, compliance with regulations, and protection of the environment. This document is designed to be a trusted resource, offering clarity and procedural guidance that goes beyond the product to support your laboratory's culture of safety.
Understanding the Hazard Profile: Why Proper Disposal is Critical
N-methyl-1-(pyridin-4-yl)methanamine hydrochloride and its free-base form are compounds that require careful handling due to their potential health hazards. The primary risks associated with this chemical include:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Corrosivity (for the free-base): The non-hydrochloride form can cause severe skin burns and eye damage.
Given these properties, indiscriminate disposal, such as drain disposal or mixing with general waste, is strictly prohibited.[1] Improper disposal can lead to hazardous chemical reactions, environmental contamination, and potential harm to human health.[1][2] Adherence to established protocols is not just a matter of best practice but a legal and ethical obligation under regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][3]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride is that it must be managed as hazardous waste and ultimately disposed of through an approved waste disposal plant. The following steps provide a clear pathway from the point of generation to final disposal.
Step 1: Immediate Waste Segregation at the Point of Generation
Proper waste management begins the moment a substance is deemed waste.[2] To prevent dangerous reactions and costly disposal complications, it is imperative to segregate waste streams.
-
Do Not Mix: Never mix N-methyl-1-(pyridin-4-yl)methanamine hydrochloride waste with incompatible materials. A table of key incompatibilities is provided below. For instance, mixing with strong oxidizers or strong acids could lead to vigorous and potentially hazardous reactions.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats) from liquid waste (e.g., unused solutions, reaction quench).
-
Dedicated Waste Container: Designate a specific, clearly labeled container for N-methyl-1-(pyridin-4-yl)methanamine hydrochloride waste.
Table 1: Personal Protective Equipment (PPE) and Incompatibility Summary
| Aspect | Recommendation | Rationale |
| Eye/Face Protection | ANSI-approved safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][5] | Prevents direct skin contact, which can cause irritation. |
| Body Protection | Chemical-resistant lab coat.[4] | Protects personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator if working outside a fume hood or if dust/aerosols are generated.[5][6][7] | Prevents inhalation, which can lead to respiratory irritation. |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Risk of vigorous and potentially hazardous chemical reactions. |
Step 2: Selection of an Appropriate Waste Container
The integrity of the waste containment is crucial for safety and compliance.
-
Compatibility: The container must be chemically compatible with N-methyl-1-(pyridin-4-yl)methanamine hydrochloride. High-density polyethylene (HDPE) containers are generally suitable. Do not use metal containers for acidic or basic waste.[8]
-
Condition: The container must be in good condition, free from leaks, cracks, or other damage, and have a secure, screw-top lid.[9][10]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of contents.[8]
Step 3: Proper Labeling of the Hazardous Waste Container
Accurate and detailed labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste.[11][12][13]
Your hazardous waste label must include:
-
Chemical Name: Write out the full chemical name: "N-methyl-1-(pyridin-4-yl)methanamine hydrochloride." Avoid using abbreviations or chemical formulas.[10]
-
Composition and Physical State: List all constituents in the container, including solvents and their approximate percentages.
-
Hazard Statements: Indicate the primary hazards (e.g., "Irritant").
-
Generator Information: Your name, laboratory, and contact information.[12]
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation for the temporary storage of hazardous waste.[3][10]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[10]
-
Segregation: Store containers of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride waste segregated from incompatible materials, ideally using secondary containment trays.[1][9]
-
Closed Containers: Waste containers must remain securely closed at all times, except when adding waste.[9][10]
-
Volume Limits: The EPA limits the amount of hazardous waste that can be stored in an SAA to 55 gallons. For acutely toxic wastes, the limit is one quart.[3][9]
Step 5: Arranging for Disposal by a Licensed Professional Service
The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will have established procedures for the collection of hazardous waste and will be your primary point of contact.[10]
-
Schedule a Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. This is typically done when the container is nearly full or has been in storage for a specified period (e.g., six months).[1]
-
Engage a Licensed Waste Disposal Company: Your institution will have contracts with licensed hazardous waste service providers who are permitted to transport and dispose of chemical waste in accordance with EPA and Department of Transportation (DOT) regulations.[15][16] These companies are equipped to handle the "cradle-to-grave" management of hazardous materials.[17]
Disposal Decision Workflow
Caption: A flowchart illustrating the procedural steps for the safe disposal of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride waste.
Conclusion: Upholding a Culture of Safety and Responsibility
The proper disposal of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride is a non-negotiable aspect of responsible laboratory practice. By understanding the chemical's hazards, adhering to a systematic disposal protocol, and working in concert with your institution's environmental health and safety experts, you contribute to a safer research environment and ensure compliance with all relevant regulations. This commitment to meticulous chemical management is a hallmark of scientific excellence and a cornerstone of a trusted research enterprise.
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Vanderbilt Environmental Health and Safety. (n.d.). Storing Hazardous Waste In Your Laboratory. Retrieved from [Link]
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Hazardous waste segregation in the Laboratory. (2024, June 7). YouTube. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Onsite Waste. (2025, January 22). Medical Laboratory Waste Management: Classification, Segregation. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Florida. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Creative Safety Supply. (2020, May 30). What To Include On A Chemical Waste Label. Retrieved from [Link]
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Avery. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]
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Florida State University. (n.d.). Chemical Labeling. Retrieved from [Link]
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Hibiscus Plc. (2024, December 3). Hazardous Waste Label Requirements. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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HCI Environmental. (2021, December 29). Your Complete Guide to Chemical Disposal Companies. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Label dangerous waste. Retrieved from [Link]
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Bisley International. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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Bisley International. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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LabsContador. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Management. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
